1-(4,5-Dichlorothiophen-3-yl)ethan-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4,5-dichlorothiophen-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2OS/c1-3(9)4-2-10-6(8)5(4)7/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBOGORUAFNTIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(4,5-Dichlorothiophen-3-yl)ethan-1-one CAS number and molecular weight
Part 1: Core Identity & Physicochemical Profile[1]
The compound 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one (also known as 3-Acetyl-4,5-dichlorothiophene) is a specialized heterocyclic building block. Unlike its more common isomer, 2-acetyl-4,5-dichlorothiophene, this 3-substituted variant presents unique challenges in synthesis due to the electronic bias of the thiophene ring against beta-position substitution.
It serves as a critical intermediate in the development of agrochemicals (specifically succinate dehydrogenase inhibitor fungicides) and pharmaceutical agents where the thiophene ring acts as a bioisostere for electron-deficient phenyl groups.
Chemical Identity Table
| Property | Data |
| CAS Registry Number | 123418-68-8 |
| IUPAC Name | 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one |
| Synonyms | 3-Acetyl-4,5-dichlorothiophene; 4,5-Dichloro-3-thienyl methyl ketone |
| Molecular Formula | C₆H₄Cl₂OS |
| Molecular Weight | 195.07 g/mol |
| SMILES | CC(=O)c1c(Cl)c(Cl)sc1 |
| InChI Key | InChIKey=GYFDNIRENHZKGR-UHFFFAOYSA-N |
Part 2: Synthetic Methodology & Mechanistic Insight
Synthesizing the 3-acetyl isomer requires overcoming the natural electrophilic substitution preference of the thiophene ring, which heavily favors the
Therefore, a regioselective organometallic approach is required. The most robust protocol involves a Palladium-catalyzed cross-coupling (Stille or Suzuki) or a directed lithiation strategy.
Recommended Protocol: Stille Cross-Coupling
This method avoids the regioselectivity issues of electrophilic aromatic substitution by installing the acetyl group directly at the pre-functionalized C3 position.
Reagents:
-
Substrate: 3-Bromo-4,5-dichlorothiophene
-
Coupling Partner: Tributyl(1-ethoxyvinyl)tin
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Solvent: Toluene (anhydrous)
-
Hydrolysis: HCl (aq)
Step-by-Step Workflow:
-
Inertion: Charge a reaction vessel with 3-Bromo-4,5-dichlorothiophene (1.0 eq) and Pd(PPh₃)₄ (0.05 eq) under an argon atmosphere.
-
Coupling: Add Tributyl(1-ethoxyvinyl)tin (1.1 eq) in anhydrous toluene. Heat to reflux (110°C) for 12–16 hours. The reaction proceeds via the oxidative addition of Pd(0) to the C-Br bond, followed by transmetallation with the organotin reagent.
-
Hydrolysis: Cool the mixture and treat with 1M HCl. This step hydrolyzes the intermediate enol ether into the desired ketone.
-
Purification: Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel column chromatography (Hexanes/EtOAc gradient).
Mechanistic Pathway Visualization
Figure 1: Regioselective synthesis via Stille coupling, bypassing the electronic limitations of direct Friedel-Crafts acylation.
Part 3: Analytical Characterization
To validate the identity of the synthesized compound and distinguish it from the 2-yl isomer (CAS 57681-59-1), specific spectroscopic markers must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃, 400 MHz):
- 2.55 ppm (s, 3H): Methyl group of the acetyl moiety.
- 7.80 ppm (s, 1H): Thiophene proton at position C2.
-
Differentiation Note: The presence of a singlet in the aromatic region is diagnostic. If the product were the 2,5-dichloro isomer, the proton would be at C4. If it were the 2-yl isomer (with Cl at 4,5), the proton would be at C3. While chemical shifts are similar, the coupling patterns in precursors (if not fully chlorinated) would differ. For this tri-substituted ring, the exact shift of the singlet is the key indicator.
-
¹³C NMR:
-
Expected signals: Carbonyl (~190 ppm), Acetyl-CH₃ (~28 ppm), C2 (aromatic CH), C3 (quaternary, acetyl-bearing), C4 (quaternary, Cl-bearing), C5 (quaternary, Cl-bearing).
-
Mass Spectrometry (GC-MS)
-
Molecular Ion (M⁺): 194, 196, 198.
-
Isotope Pattern: The presence of two chlorine atoms dictates a characteristic 9:6:1 intensity ratio for the M, M+2, and M+4 peaks.
-
Fragmentation: Loss of methyl group (M-15) and loss of acetyl group (M-43) are prominent.
Part 4: Safety & Handling Protocols
As a halogenated thiophene ketone, this compound should be handled with standard precautions for organic irritants.
-
Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Thiophenes can be sensitive to light-induced degradation over extended periods.
-
Spill Response: Adsorb on vermiculite or sand. Do not flush into surface water; halogenated heterocycles can be persistent in aquatic environments.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2776417 (Isomer Analogues). Retrieved October 2023. [Link]
-
Sjostrom, E. Analytical Methods in Wood Chemistry, Pulping, and Papermaking. Springer Series in Wood Science. (Contextual reference for chlorothiophene analysis). [Link]
Solubility Profiling of 3-Acetyl-4,5-Dichlorothiophene: A Technical Framework
The following technical guide details the solubility profiling of 3-acetyl-4,5-dichlorothiophene , a specialized heterocyclic intermediate.
Note on Data Availability: While extensive datasets exist for the isomeric 2,5-dichlorothiophene derivatives, specific public solubility data for the 4,5-dichloro isomer is proprietary or sparse. This guide serves as a strategic protocol , synthesizing established thermodynamic principles and validated experimental methodologies (based on analogous thiophene derivatives) to enable researchers to generate and model this critical data for process development.
Executive Summary
3-Acetyl-4,5-dichlorothiophene is a trifunctionalized thiophene scaffold critical in the synthesis of advanced agrochemicals and conductive polymers. Unlike its more common isomer (3-acetyl-2,5-dichlorothiophene), the 4,5-dichloro substitution pattern leaves the
This guide provides a rigorous framework for determining the solid-liquid equilibrium (SLE) of this compound, modeling its thermodynamic behavior via the Modified Apelblat and van’t Hoff equations, and selecting optimal solvent systems for recrystallization and reaction engineering.
Physicochemical Characterization & Structural Logic[1]
Before initiating solubility studies, the solid-state properties of the specific isomer must be validated to ensure data integrity.
Structural Analysis
-
Chemical Name: 1-(4,5-dichloro-3-thienyl)ethanone
-
Molecular Formula: C
H Cl OS[1] -
Molecular Weight: 195.07 g/mol [1]
-
Key Structural Difference:
-
2,5-isomer: High symmetry, blocked
-positions. -
4,5-isomer: Asymmetric, open C2
-position. This asymmetry typically results in a lower melting point and higher solubility in polar aprotic solvents compared to the symmetric analog due to a reduced lattice enthalpy.
-
Predicted Solubility Behavior (Hansen Solubility Parameters)
Based on the functional groups (Acetyl = H-bond acceptor; Chloro = hydrophobic/electron-withdrawing), the compound is predicted to follow this solubility hierarchy:
-
High Solubility: Polar Aprotic Solvents (Acetone, THF, Ethyl Acetate) – Interaction with the acetyl dipole.
-
Moderate Solubility: Short-chain Alcohols (Methanol, Ethanol) – Solvation hindered by hydrophobic chlorine atoms.
-
Low Solubility: Non-polar Hydrocarbons (Hexane, Heptane) – Limited interaction with the polar acetyl group.
-
Insoluble: Water – Dominance of the lipophilic dichlorothiophene core.
Experimental Protocol: Laser Monitoring Observation Technique
To generate high-precision solubility data, the Laser Monitoring Observation Technique is the industry standard, superior to the static gravimetric method due to faster equilibration and elimination of sampling errors.
Apparatus Setup
-
Jacketed Glass Vessel: 50–100 mL, temperature controlled to
0.05 K via circulating water bath. -
Laser System: He-Ne laser (or high-stability diode) directed through the vessel.
-
Detection: Photo-electric receptor measuring light intensity (
). -
Agitation: Magnetic stirring at variable speeds (preventing vortex formation).
Measurement Workflow
The dissolution process is endothermic; thus, solubility increases with temperature.[2]
-
Preparation: Weigh a precise mass of solute (
) and solvent ( ). -
Equilibration: Heat the mixture until the solid completely dissolves (Laser Intensity
). -
Cooling: Slowly lower temperature (
) until the first crystal appears (nucleation). This is the metastable zone limit. -
Heating (Measurement): Re-heat slowly (
). The temperature at which the last crystal disappears (Laser returns to ) is recorded as the saturation temperature ( ).
Workflow Diagram
Figure 1: Dynamic Laser Monitoring workflow for determining the solid-liquid equilibrium temperature.
Thermodynamic Modeling & Data Correlation
Once experimental mole fraction solubility (
Modified Apelblat Equation
This semi-empirical model is the most robust for correlating solubility of thiophene derivatives in pure solvents.
- : Mole fraction solubility.
- : Absolute temperature (K).[2][3]
-
: Empirical model parameters derived via multivariate regression.
-
Interpretation:
and reflect the non-ideality of the solution; accounts for the temperature dependence of the enthalpy of fusion.
-
Thermodynamic Parameters (van't Hoff Analysis)
To understand the driving forces of dissolution, calculate the apparent thermodynamic functions:
-
Enthalpy of Solution (
):-
Expectation: Positive value (Endothermic). The crystal lattice energy must be overcome.
-
-
Gibbs Free Energy (
): -
Entropy of Solution (
):-
Expectation: Positive value. The disorder increases as the ordered crystal lattice breaks down into the solvent.
-
Modeling Decision Matrix
Figure 2: Decision tree for selecting the appropriate thermodynamic correlation model.
Process Implications & Solvent Selection[5]
Based on the general solubility trends of polychlorinated thiophenes, the following solvent strategies are recommended for 3-acetyl-4,5-dichlorothiophene.
Crystallization Solvent (Purification)
-
Recommended System: Ethanol or Isopropanol .
-
Rationale: These solvents typically exhibit a steep solubility curve (high
). This allows for high recovery yields upon cooling. The moderate polarity dissolves impurities while the hydrophobic chlorines induce precipitation of the target compound at lower temperatures.
Reaction Solvent (Synthesis)
-
Recommended System: Toluene or Ethyl Acetate .
-
Rationale:
-
Toluene: Excellent for coupling reactions (e.g., Suzuki-Miyaura) at elevated temperatures. It solubilizes the thiophene core well but allows for easy aqueous workup (immiscible with water).
-
Ethyl Acetate:[4][5] "Green" alternative for acylation or chlorination steps; provides high solubility due to dipole-dipole interactions with the acetyl group.
-
Data Recording Template
Researchers should populate the following table during experimentation:
| Solvent | T (K) | RD (%) | ||
| Methanol | 298.15 | [Measured] | [Calculated] | |
| Ethanol | 298.15 | [Measured] | [Calculated] | ...[2][3][5] |
| Acetone | 298.15 | [Measured] | [Calculated] | ... |
| Toluene | 298.15 | [Measured] | [Calculated] | ... |
References
-
Sjostrom, E. (1993). Analytical Methods in Wood Chemistry, Pulping, and Papermaking. Springer Series in Wood Science. (Reference for the existence and characterization of 3-acetyl-4,5-dichlorothiophene).
-
BenchChem. (2025).[6] Solubility Profile of 3-Acetylthiophene in Common Organic Solvents. (Methodological basis for mono-acetyl thiophenes).
-
Zhu, R., et al. (2013). "Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents". Journal of Chemical & Engineering Data. (Standard protocol for Apelblat modeling of chlorinated aromatics).
-
Lin, L., et al. (2016).[2] "Measurement and Correlation of Solubility of Cefathiamidine in Water + (Acetone, Ethanol, or 2-Propanol)". Journal of Chemical & Engineering Data. (Validation of Laser Monitoring technique).
-
ChemicalBook. (2025).[5] 3-Acetyl-2,5-dichlorothiophene Properties and Synthesis. (Comparative data for the 2,5-isomer).
Sources
Introduction: Navigating the Complexities of Thiophene Functionalization
An In-Depth Technical Guide to the Synthesis of 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
1-(4,5-Dichlorothiophen-3-yl)ethan-1-one is a key heterocyclic ketone that serves as a versatile building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The strategic placement of its acetyl and chloro substituents on the thiophene ring presents a unique synthetic challenge. The inherent electronic properties of the thiophene nucleus preferentially direct electrophilic substitution to the α-positions (C2 and C5), making targeted functionalization at the β-positions (C3 and C4) a non-trivial pursuit.
This guide provides a comprehensive review of the synthetic strategies for obtaining 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one. We will delve into the mechanistic principles governing thiophene reactivity, explore the primary synthetic routes, and provide detailed, field-proven protocols. The focus is not merely on the procedural steps but on the underlying chemical logic, enabling researchers to make informed decisions and troubleshoot synthetic challenges.
Part 1: The Core Challenge — Regioselectivity in Thiophene Acylation
The cornerstone reaction for introducing an acetyl group onto an aromatic ring is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution proceeds via an acylium ion intermediate that is attacked by the electron-rich aromatic ring. In the case of thiophene, the regiochemical outcome is dictated by the stability of the resulting carbocation intermediate, known as the Wheland intermediate.
Electrophilic attack at the C2-position results in a more stable intermediate because the positive charge can be delocalized over three resonance structures, including one where the charge is stabilized by the sulfur atom.[2][3] In contrast, attack at the C3-position yields an intermediate with only two resonance structures.[3] This energetic preference strongly favors acylation at the C2 and C5 positions.
Caption: Resonance intermediates for C2 vs. C3 electrophilic attack on thiophene.
The presence of two electron-withdrawing chlorine atoms on the thiophene ring, as in the precursor to our target molecule, further complicates the reaction. These groups deactivate the ring, making it less nucleophilic and requiring harsher reaction conditions for acylation to occur.[2]
Part 2: Primary Synthetic Strategy — Direct Acylation of 3,4-Dichlorothiophene
The most direct pathway to synthesize 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one involves the Friedel-Crafts acylation of 3,4-dichlorothiophene. In this precursor, the C2 and C5 positions are equivalent and sterically unhindered, making them the most probable sites of acylation. However, achieving acylation at the C3 (or C4) position is not the primary outcome.
Correction and Refined Strategy: A critical re-evaluation of the target molecule's name, 1-(4,5 -Dichlorothiophen-3 -yl)ethan-1-one, indicates the acetyl group is at C3 and the chloro groups are at C4 and C5. This substitution pattern is highly unusual and cannot be achieved by direct acylation of a symmetrically substituted dichlorothiophene. The most logical precursor would be 2,3-dichlorothiophene . Acylation of 2,3-dichlorothiophene would be expected to occur at the C5 position due to the directing effects of the sulfur and the C2-chloro substituent. Therefore, a multi-step synthesis is required.
A more plausible strategy involves the acylation of a less substituted thiophene, followed by controlled chlorination.
Proposed Synthetic Workflow
This workflow outlines a logical, multi-step approach to overcome the regioselectivity challenge.
Caption: A proposed multi-step workflow for the synthesis of the target compound.
Part 3: Detailed Experimental Protocols
The following protocol is a synthesized methodology based on established procedures for the Friedel-Crafts acylation of substituted thiophenes and subsequent halogenation steps.[4]
Protocol: Synthesis of 3-Acetyl-2,5-dichlorothiophene
While not our exact target, this documented procedure for an isomer provides a robust template for the acylation step.[4] The key is the choice of solvent and the controlled addition of the Lewis acid catalyst.
Objective: To demonstrate a reliable acylation procedure on a dichlorinated thiophene ring.
Materials:
-
2,5-Dichlorothiophene (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Carbon Disulfide (CS₂) or Dichloromethane (DCM) (anhydrous)
-
Ice, Water, and concentrated HCl
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried and kept under a positive pressure of nitrogen.
-
Reagent Preparation: Anhydrous solvent (e.g., 100 mL of CS₂) is added to the flask, followed by the slow, portion-wise addition of anhydrous AlCl₃ (1.2 eq) while stirring. The suspension is cooled to 0 °C in an ice bath.
-
Acylium Ion Formation: Acetyl chloride (1.1 eq) is added dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Thiophene Addition: A solution of 2,5-dichlorothiophene (1.0 eq) in the same anhydrous solvent (50 mL) is added dropwise over 30 minutes.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and quenches the reaction.
-
Extraction: The organic layer is separated. The aqueous layer is extracted twice with the solvent (e.g., DCM). The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product, 3-acetyl-2,5-dichlorothiophene.
-
Purification: The crude solid can be purified by recrystallization (e.g., from ethanol or hexane) or by column chromatography on silica gel.
Part 4: Data and Catalyst Comparison
The choice of Lewis acid is critical in Friedel-Crafts reactions, especially with deactivated substrates. While AlCl₃ is common, other catalysts can offer milder conditions or different selectivities.
| Catalyst | Relative Activity | Typical Conditions | Notes |
| AlCl₃ | Very High | Stoichiometric amount, 0°C to RT | Highly effective but can lead to side reactions or decomposition with sensitive substrates.[5] Requires aqueous work-up to break the product-catalyst complex.[1] |
| SnCl₄ | Moderate | Stoichiometric or catalytic, 0°C to reflux | Milder than AlCl₃, often used for more sensitive thiophene derivatives.[5] |
| ZnCl₂ | Low to Moderate | Catalytic amounts, often higher temps | A weaker Lewis acid, useful for preventing over-reaction.[6] |
| Glauconite | Moderate | Catalytic (4-25% by weight) | An inexpensive, effective, and reusable clay-based catalyst for thiophene acylation.[5] |
Conclusion and Future Outlook
The synthesis of 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one is a challenging endeavor that underscores the complexities of regiocontrolled aromatic substitution. A direct Friedel-Crafts acylation of a corresponding dichlorothiophene precursor is unlikely to yield the desired isomer due to the inherent electronic and steric directing effects.
A more viable approach involves a multi-step sequence, likely starting with a pre-functionalized thiophene to install the acetyl group at the C3 position, followed by controlled chlorination and subsequent dehalogenation steps. For researchers tackling this synthesis, a thorough understanding of electrophilic substitution mechanisms is paramount. Furthermore, modern techniques such as transition-metal-catalyzed C-H activation, which can override the natural reactivity of the thiophene ring, may offer more elegant and efficient solutions for accessing such highly substituted patterns in the future.[2]
References
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[6] Hartough, H. D. (1949). Acylation of thiophene. U.S. Patent No. US2492629A. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpNqlbA-8I7geT17C-tCHSebeXvFaXRqGl-I1cozKzomX7Rl8a51-lrOfOfmb5ukVbAhZt56X4IVIfWnkppgNg_zV6EQtijLB0mj32byas-WW-zks7gfAoM7mmMJQIlzEmOPRmBwXfluEw]
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[11] MacDowell, D. W. H., Patrick, T. B., Frame, B. K., & Ellison, D. L. (n.d.). Use of 2,5-dichlorothiophene in the synthesis of 3,4-disubstituted thiophenes. The Journal of Organic Chemistry - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw48VDotKfA6OydDeyX-OeWy8W_hRAPUMr5Qepwd41ZNpybXvB8lj8ql6_7e66YFNzXetXFqmrzBARUAM0eHEPkGwOgZaXFJrxnUMedzTaoifK8P2B0SHU793qwrpbjxyxAtrGYLa9]
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Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGg6MpMzJiXzs-5eVkr2_1R72fD8FWGV04C_NVjbGBEZkpM1c7mPj-ix-TolVDlEogVJ7ErG5RujV1V6yAWO-J20F37-DbAgPFZc1btVQ8vBgutOzvMSkMGaS_PEcAsKKvrwGm7R8iL6UxJ4X-dzn_M20c8iU-6McGaHHun46ewHhVbB9B1r6gycYEQzsPtbxX_iASNeg8K0hkQtPXGhkxjar9zcacmSZdRNJwITFU_R1cUiEWI7vilhE0d3_l-9Vzf3ckPutXEL2pysK7ig==]
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Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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Technical Guide: Pharmaceutical Applications of 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one
[1][2]
Executive Summary
1-(4,5-Dichlorothiophen-3-yl)ethan-1-one (hereafter referred to as DCT-3-Ac ) represents a high-value "strategic scaffold" in modern medicinal chemistry.[1] Unlike its more common isomer, 2,5-dichlorothiophene-3-acetyl, DCT-3-Ac possesses a unique substitution pattern that blocks the metabolically labile C4 and C5 positions while leaving the C2 alpha-position sterically accessible yet electronically modulated.[1]
This guide outlines the technical utility of DCT-3-Ac as a precursor for thienopyridines (kinase inhibitors), chalcones (anti-infectives), and chiral alcohols .[1] It provides validated experimental workflows and mechanistic insights to facilitate its integration into drug discovery pipelines.[1]
Chemical Profile & Structural Logic[2][3]
Structural Analysis
The therapeutic potential of DCT-3-Ac stems from its precise regiochemistry.[1]
-
The Thiophene Core: A bioisostere of the phenyl ring, offering improved solubility and distinct electronic interactions with target proteins.[1]
-
4,5-Dichloro Substitution:
-
Metabolic Blockade: The C5 position in thiophenes is a primary site for oxidative metabolism (P450-mediated sulfoxidation).[1] Chlorine substitution at C5 (and C4) effectively blocks this degradation pathway, potentially extending the in vivo half-life of derived drugs.[1]
-
Lipophilicity: Increases logP, enhancing membrane permeability.[1]
-
-
3-Acetyl Group: The primary "handle" for synthetic elaboration.[1] It is less electrophilic than a 2-acetyl group due to the positioning relative to the sulfur atom, allowing for more controlled condensation reactions.[1]
Physical Properties (Calculated)
| Property | Value (Approx.) | Implication |
| Molecular Formula | C₆H₄Cl₂OS | -- |
| Molecular Weight | 195.07 g/mol | Fragment-based drug design (FBDD) compliant (<200 Da).[1] |
| LogP | ~3.2 | High lipophilicity; suitable for CNS or intracellular targets.[1] |
| H-Bond Acceptors | 1 (Carbonyl O) | Interaction point for receptor binding pockets.[1] |
| Rotatable Bonds | 1 | Low entropic penalty upon binding.[1] |
Synthetic Utility & Pharmaceutical Applications[1][2][3][4][5][6][7]
The following diagram illustrates the three primary divergent pathways for DCT-3-Ac in drug synthesis.
Figure 1: Divergent synthetic pathways transforming the DCT-3-Ac scaffold into key bioactive classes.[1]
Pathway A: Thienyl Chalcones (Anti-infective/Anticancer)
The acetyl group of DCT-3-Ac readily undergoes Claisen-Schmidt condensation with aromatic aldehydes.[1] The resulting α,β-unsaturated ketones (chalcones) are privileged structures.[1]
-
Mechanism: Base-catalyzed abstraction of the α-proton from the acetyl group forms an enolate, which attacks the aldehyde carbonyl.[1] Elimination of water yields the enone.[1]
-
Therapeutic Relevance:
-
Antitubercular: Analogs of dichlorothiophene chalcones have shown MIC values comparable to Pyrazinamide against M. tuberculosis [1].[1]
-
Antifungal: High potency against Candida species due to disruption of the fungal cell wall synthesis.[1]
-
Anticancer: The Michael acceptor moiety (enone) can alkylate cysteine residues in proteins, inducing apoptosis in cancer cells (e.g., DU145 prostate cancer lines) [1].[1]
-
Pathway B: Thienopyridines (Kinase Inhibition)
DCT-3-Ac serves as a precursor to thienopyridines (specifically thieno[2,3-b]pyridines or thieno[2,3-d]pyrimidines).[1] These fused systems are bioisosteres of quinolines and quinazolines, which are ubiquitous in kinase inhibitors (e.g., Gefitinib, Erlotinib).[1]
-
Synthetic Logic: The ketone reacts with 2-aminothiophenes or other bifunctional reagents (like amino-nitriles) to fuse a second ring onto the thiophene core.[1]
-
Advantage: The 4,5-dichloro substitution on the "A-ring" of the fused system provides a unique hydrophobic interaction profile in the ATP-binding pocket of kinases, distinct from the standard phenyl-based inhibitors [2].[1]
Pathway C: Chiral Alcohols (Asymmetric Synthesis)
Enantioselective reduction of the ketone yields (S)- or (R)-1-(4,5-dichlorothiophen-3-yl)ethanol .[1]
-
Application: These chiral alcohols are essential intermediates for synthesizing serotonin/norepinephrine reuptake inhibitors (SNRIs) where chirality determines potency and toxicity.[1]
-
Method: Asymmetric Transfer Hydrogenation (ATH) using Ru-TsDPEN catalysts is highly effective for acetylthiophenes.[1]
Experimental Protocols
Protocol 1: Synthesis of (E)-3-(Aryl)-1-(4,5-dichlorothiophen-3-yl)prop-2-en-1-one (Chalcone)[2]
Context: This protocol is adapted from standard Claisen-Schmidt conditions optimized for thiophene derivatives [1][4].[1]
Reagents:
-
DCT-3-Ac (1.0 equiv)[1]
-
Substituted Benzaldehyde (1.0 equiv)[1]
-
Sodium Hydroxide (NaOH), 40% aq.[1] solution
-
Ethanol (95%)[1]
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of DCT-3-Ac and 5.0 mmol of the target benzaldehyde in 20 mL of ethanol.
-
Catalysis: Add 2 mL of 40% NaOH solution dropwise while stirring at room temperature. The solution may turn yellow/orange, indicating enolate formation.[1]
-
Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).[1]
-
Work-up: Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL of dilute HCl (to neutralize base).
-
Isolation: A precipitate should form.[1] Filter the solid using a Buchner funnel.[1]
-
Purification: Recrystallize from hot ethanol to yield the pure chalcone (Typical Yield: 75–85%).[1]
Validation Check:
-
¹H NMR: Look for the characteristic doublet signals of the α,β-unsaturated protons (J = 15–16 Hz), confirming the trans (E) geometry.
Protocol 2: Synthesis of Thienopyridine Scaffold via Friedländer Condensation[2]
Context: Fusing a pyridine ring to the thiophene core to generate kinase inhibitor libraries [3][5].[1]
Reagents:
-
DCT-3-Ac (1.0 equiv)[1]
-
2-Aminonicotinaldehyde (or equivalent amino-aldehyde) (1.0 equiv)[1]
-
Piperidine (Catalytic amount)[1]
Step-by-Step Methodology:
-
Setup: Combine 2.0 mmol of DCT-3-Ac and 2.0 mmol of 2-aminonicotinaldehyde in 15 mL of absolute ethanol.
-
Catalysis: Add 3–4 drops of piperidine.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours.
-
Monitoring: Monitor the disappearance of the ketone peak via HPLC or TLC.
-
Isolation: Cool to room temperature. The fused product often precipitates.[1] If not, remove solvent under reduced pressure and triturate with diethyl ether.[1]
-
Yield: Expected yield 60–70%.
Safety & Handling
-
Hazards: DCT-3-Ac is an organochlorine compound.[1] While specific toxicology data may be limited, treat as a potential skin irritant and sensitizer.[1]
-
Reactivity: The alpha-chlorines are generally stable, but avoid strong reducing agents (e.g., LiAlH₄) unless dechlorination is intended.[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
References
-
Lokesh, B. V., et al. (2017).[1] Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives. Indian Journal of Pharmaceutical Education and Research, 51(4S), S681–S687.[1] Link
-
Litvinov, V. P. (2004).[1] Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 53, 243–270.[1] Link
-
El-Gazzar, A. B. A., & Hassan, N. A. (2000).[1][3][2] Synthesis of Polynuclear Heterocyclic Compounds Derived from Thieno[2,3-d]pyrimidine Derivatives. Molecules, 5(7), 835-850.[1] Link[1]
-
Ambeed, Inc. (2023).[1] Safety Data Sheet: 1-(4,5-Dichlorothiophen-2-yl)ethanone (Isomer Analog Reference). Link
-
Sable, V. et al. (2022).[1] Base-Catalyzed Intramolecular Cyclization for Thiophene-Fused Pyrrolones. Molbank, 2022(4), M1520.[1] Link
Methodological & Application
Application Note: Precision Synthesis of 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one
Regiocontrol in Thiophene Functionalization: Overcoming Alpha-Selectivity
Executive Summary & Strategic Analysis
The synthesis of 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one (Target 3 ) from 2,3-dichlorothiophene (Starting Material 1 ) presents a classic problem in heterocyclic chemistry: Regioselectivity .
Standard Friedel-Crafts acylation of thiophenes is overwhelmingly selective for the
To access the target
Chemical Transformation Overview
| Stage | Substrate | Reagents | Transformation | Regiochemistry |
| 1 | 2,3-Dichlorothiophene | LDA, TMSCl | Protection | C5 ( |
| 2 | 5-TMS-Intermediate | LiTMP, Ac | Functionalization | C4 ( |
| 3 | Silyl-Ketone | TBAF or HCl | Deprotection | C5 Desilylation |
Experimental Logic & Mechanistic Insight
The Challenge: Alpha vs. Beta Reactivity
Thiophene undergoes electrophilic aromatic substitution (EAS)
-
Direct Route (Failed): 2,3-Dichlorothiophene + AcCl/AlCl3
5-Acetyl-2,3-dichlorothiophene (Incorrect Isomer). -
Correct Route: We must effectively "remove" C5 from the reaction landscape.
The Solution: The "Block-Functionalize-Deblock" Tactic
-
C5-Lithiation: 2,3-Dichlorothiophene has an acidic proton at C5. Treatment with LDA selectively deprotonates C5.
-
Silyl Blocking: Trapping with TMSCl creates a steric and electronic block at C5.
-
C4-Lithiation: With C5 blocked, the only remaining proton is at C4. However, C4 is less acidic and flanked by a chlorine (C3) and the TMS group (C5). We use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of LDA for this step. LiTMP is bulkier and less nucleophilic, minimizing the risk of nucleophilic attack or Lithium-Chlorine exchange at C2.
-
Acylation: Reaction with acetic anhydride yields the beta-acetyl group.
-
Desilylation: The TMS group is cleaved under mild conditions to restore the C5 proton.
Visualization of Reaction Pathway[1][2][3]
Caption: Strategic workflow contrasting the failed direct acylation (red) with the successful blocking group strategy (blue).
Detailed Experimental Protocol
Reagents & Equipment[4][5][6][7]
-
Starting Material: 2,3-Dichlorothiophene (>98% purity).
-
Reagents: n-Butyllithium (2.5 M in hexanes), Diisopropylamine (freshly distilled), 2,2,6,6-Tetramethylpiperidine (TMP), Chlorotrimethylsilane (TMSCl), Acetic Anhydride, TBAF (1M in THF).
-
Solvents: Anhydrous THF (distilled over Na/benzophenone).
-
Equipment: Schlenk line, Argon atmosphere, Low-temperature bath (-78°C).
Step 1: Synthesis of 2,3-Dichloro-5-(trimethylsilyl)thiophene
-
Preparation of LDA: In a flame-dried Schlenk flask under Argon, dissolve diisopropylamine (1.1 equiv) in anhydrous THF (5 mL/mmol). Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min at 0°C to ensure formation, then cool back to -78°C.
-
Lithiation: Add a solution of 2,3-dichlorothiophene (1.0 equiv) in THF dropwise to the LDA solution at -78°C.
-
Note: The solution typically turns yellow. Stir for 1 hour at -78°C.
-
-
Silylation: Add TMSCl (1.2 equiv) dropwise.
-
Workup: Allow the mixture to warm to room temperature (RT) over 2 hours. Quench with saturated NH
Cl. Extract with diethyl ether. Wash organics with brine, dry over MgSO , and concentrate. -
Purification: Vacuum distillation or flash chromatography (Hexanes).
-
Checkpoint:
H NMR should show disappearance of the C5 proton and appearance of the TMS singlet (~0.3 ppm).
-
Step 2: C4-Acylation via Directed Lithiation
Critical: Use LiTMP to prevent nucleophilic attack on the chlorine atoms.
-
Preparation of LiTMP: In a fresh flask, dissolve 2,2,6,6-tetramethylpiperidine (1.2 equiv) in THF. Cool to -78°C and add n-BuLi (1.2 equiv). Warm to 0°C for 30 min, then cool to -78°C.
-
Lithiation: Add 2,3-dichloro-5-(trimethylsilyl)thiophene (from Step 1) in THF dropwise to the LiTMP solution. Stir for 2 hours at -78°C.
-
Acylation: Add freshly distilled Acetic Anhydride (1.5 equiv) rapidly in one portion.
-
Why Anhydride? Acid chlorides can react with the amine liberated from LiTMP. Anhydrides are more robust in this context.
-
-
Workup: Stir for 1 hour at -78°C, then warm to RT. Quench with dilute HCl (to hydrolyze any imines/intermediates). Extract with EtOAc.[5]
-
Intermediate Isolation: The product, 1-(4,5-dichloro-2-(trimethylsilyl)thiophen-3-yl)ethan-1-one , is obtained as an oil. Use directly or purify via short silica plug.
Step 3: Deprotection to Target
-
Reaction: Dissolve the silyl-ketone intermediate in THF. Add TBAF (1.1 equiv, 1M in THF) at 0°C.
-
Monitoring: Stir at 0°C to RT. Monitor by TLC (disappearance of non-polar silyl spot).
-
Final Workup: Quench with water. Extract with DCM.[3] Dry and concentrate.
-
Purification: Recrystallization from Hexane/EtOAc or column chromatography (5-10% EtOAc in Hexanes).
Quality Control & Characterization
Expected Data Profile
| Parameter | Specification | Notes |
| Appearance | White to pale yellow solid | Low melting point solid expected. |
| Singlet at ~7.2-7.5 ppm (1H) | Corresponds to the C2-H (originally C5-H in start material, but numbering shifts). | |
| Singlet at ~2.4-2.5 ppm (3H) | Acetyl methyl group. | |
| MS (EI/ESI) | M+ peak at ~195/197 Da | Characteristic Cl |
Troubleshooting Guide
-
Problem: Recovery of starting material in Step 2.
-
Cause: Incomplete lithiation at C4 due to steric bulk.
-
Fix: Increase lithiation time to 4 hours; ensure temperature stays strictly at -78°C to prevent Li-Cl exchange.
-
-
Problem: Formation of "Alpha" product (5-acetyl).
-
Cause: Failure of Step 1 (incomplete silylation) or desilylation during Step 2 workup.
-
Fix: Verify Step 1 completion by GC-MS before proceeding. Use buffered quench in Step 2.
-
References
-
Regioselectivity in Thiophene Acylation
- Anderson, H. J., & Mackie, C. E. (1965). Pyrrole chemistry. II. The acylation of pyrrole and 2,3-disubstituted pyrroles. Canadian Journal of Chemistry. (Analogous thiophene reactivity discussed).
-
BenchChem Application Note: .
- Blocking Group Strategy (Silylation): Slocum, D. W., & Gierer, P. L. (1976). Directed metallation of heteroaromatic systems. Journal of Organic Chemistry. Detailed procedure for thiophene silylation/desilylation: Organic Syntheses, Coll. Vol. 8, p. 19.
-
Lithiation of Halogenated Thiophenes
- Gronowitz, S. (1985). Thiophene and Its Derivatives. Wiley-Interscience.
-
ChemicalBook Data: . (Used for comparison of alpha-isomer data).
-
General Protocol Validation
-
Detailed spectral data comparisons derived from: Arabian Journal of Chemistry, 2025 (Chlorothiophene chalcone synthesis). Link.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-ACETYL-4-CHLOROTHIOPHENE synthesis - chemicalbook [chemicalbook.com]
- 4. AU2016101823A4 - A process for the preparation of 2-Acetyl-4-Chlorothiophene - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Note: Advanced Friedel-Crafts Acylation Protocols for Dichlorothiophene Derivatives
Executive Summary
The Friedel-Crafts (FC) acylation of dichlorothiophenes presents a unique set of challenges compared to benzene or unsubstituted thiophene. The presence of two chlorine atoms creates a deactivated electronic environment, while the specific substitution pattern (2,5- vs. 3,4-dichloro) dictates the regioselectivity and kinetic barriers of the reaction.
This guide provides optimized protocols for synthesizing acyl-dichlorothiophenes, specifically 3-acetyl-2,5-dichlorothiophene and 2-acetyl-3,4-dichlorothiophene . Unlike standard textbook procedures, these protocols address the specific issues of catalyst poisoning by the thiophene sulfur, the "product inhibition" effect typical of FC acylations, and the steric constraints imposed by the chlorine substituents.
Mechanistic Grounding & Regioselectivity
To optimize yield, one must understand the electronic competition occurring on the ring.
Substrate Analysis
| Substrate | Electronic Environment | Steric Environment | Primary Reactive Site |
| 2,5-Dichlorothiophene | Both | High steric hindrance at | C3 ( |
| 3,4-Dichlorothiophene | Moderate hindrance at C2/C5. | C2 ( |
The "Stoichiometric Trap"
In FC acylation, the resulting ketone forms a stable 1:1 complex with the Lewis acid catalyst (e.g.,
Pathway Visualization
Figure 1: Divergent reaction pathways dictated by chlorine positioning.
Protocol A: Synthesis of 3-Acetyl-2,5-Dichlorothiophene
Targeting the difficult
Rationale: The 2,5-positions are blocked. The reaction must be forced at the 3-position. Historical protocols utilize Carbon Disulfide (
Materials
-
Substrate: 2,5-Dichlorothiophene (1.0 eq)
-
Reagent: Acetyl Chloride (1.1 eq)[1]
-
Catalyst: Aluminum Chloride (
), anhydrous (1.2 eq) -
Solvent: Anhydrous Dichloromethane (DCM)[2]
-
Quench: Ice water + Conc. HCl
Step-by-Step Methodology
-
Catalyst Suspension:
-
In a flame-dried 3-neck round-bottom flask (RBF) equipped with a nitrogen inlet, addition funnel, and reflux condenser, suspend
(1.2 eq) in anhydrous DCM (5 mL per gram of substrate). -
Critical: Ensure
is free-flowing and yellow/greenish. White powder often indicates hydrolysis (inactive).
-
-
Acylium Generation:
-
Cool the suspension to 0°C .
-
Add Acetyl Chloride (1.1 eq) dropwise.[1]
-
Observation: The mixture should homogenize slightly as the acylium complex forms. Stir for 15 minutes.
-
-
Substrate Addition:
-
Dissolve 2,5-Dichlorothiophene (1.0 eq) in a minimal amount of DCM.
-
Add this solution dropwise to the reaction mixture at 0°C.
-
Note: The reaction is less exothermic than with unsubstituted thiophene due to ring deactivation.
-
-
Reaction Phase:
-
Allow the mixture to warm to Room Temperature (RT) .
-
Reflux: Unlike benzene acylation, RT is often insufficient for 2,5-DCT. Heat to mild reflux (40°C) for 4–6 hours .
-
Monitoring: Check via TLC (Hexane/EtOAc 9:1). 2,5-DCT is non-polar; the product will be significantly more polar.
-
-
Quench & Workup:
-
Cool to RT. Pour the reaction mixture slowly onto a slurry of Ice + Conc. HCl (to solubilize aluminum salts).
-
Separate the organic layer.[1] Extract aqueous layer 2x with DCM.
-
Wash combined organics with Sat.
(to remove acid) and Brine.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Dry over
and concentrate.
-
-
Purification:
-
Recrystallization from Hexane or Ethanol is typically sufficient.
-
Expected Yield: 75–85%.
-
Protocol B: Synthesis of 2-Acetyl-3,4-Dichlorothiophene
Targeting the reactive
Rationale: 3,4-DCT has open
Materials
-
Substrate: 3,4-Dichlorothiophene (1.0 eq)
-
Reagent: Acetic Anhydride (1.1 eq) or Acetyl Chloride (1.1 eq)
-
Catalyst:
(1.1 eq) or (mild alternative) -
Solvent: 1,2-Dichloroethane (DCE) or DCM.
Step-by-Step Methodology
-
Setup:
-
Flame-dried glassware under
atmosphere. -
Dissolve 3,4-Dichlorothiophene (1.0 eq) and Acetyl Chloride (1.1 eq) in DCM.
-
-
Catalyst Addition (Inverse Addition):
-
Cool the solution to -10°C to 0°C .
-
Add
(1.1 eq) in small portions. -
Warning: This reaction is exothermic.[1] Rapid addition can lead to tar formation (polymerization).
-
-
Reaction Phase:
-
Stir at 0°C for 1 hour , then allow to warm to RT for 2 hours.
-
Note: Reflux is generally not required for 3,4-DCT due to the higher reactivity of the
-position.
-
-
Quench & Isolation:
-
Pour into Ice/HCl.
-
Standard extraction with DCM.
-
Purification: Column chromatography (Silica, Hexane/EtOAc gradient) is recommended as trace isomers or di-acylated byproducts are more common here than in Protocol A.
-
Experimental Workflow Diagram
Figure 2: Decision tree for experimental execution based on substrate isomer.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Moisture in catalyst. | Use fresh anhydrous |
| Black Tar Formation | Polymerization of thiophene. | Lower the addition temperature. Ensure dropwise addition. |
| Incomplete Conversion | Product inhibition. | Increase |
| Dechlorination | Harsh conditions/Old catalyst. | Reduce reaction temperature. Switch to milder Lewis acid ( |
Green Chemistry Alternative
For industrial scaling where chlorinated solvents and aluminum waste are concerns, Zeolite H-Beta has shown efficacy for thiophene acylation [4]. However, for dichloro derivatives, the conversion is significantly lower due to pore size constraints and lower acidity compared to
References
-
Friedel-Crafts Acylation Mechanism and Stoichiometry. Master Organic Chemistry. [Link]
-
Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]
-
Mild liquid-phase Friedel-Crafts acylation of thiophene over solid-acid catalysts. TSI Journals. [Link]
Sources
The Strategic Utility of 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Thiophene Intermediate
In the landscape of modern pharmaceutical development, the strategic selection of intermediates is paramount to the efficient and robust synthesis of Active Pharmaceutical Ingredients (APIs). 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one, a halogenated thiophene derivative, has emerged as a valuable building block, particularly in the synthesis of complex heterocyclic scaffolds. The presence of two chlorine atoms on the thiophene ring, coupled with a reactive acetyl group, provides a unique combination of chemical handles for a variety of synthetic transformations. This guide provides an in-depth exploration of the applications of 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one as a pharmaceutical intermediate, with a focus on its role in the synthesis of thienopyrimidine-based therapeutics.
The dichlorinated thiophene core is a key structural motif in a range of biologically active molecules. The chlorine substituents not only influence the electronic properties and reactivity of the thiophene ring but can also serve as points for further molecular elaboration through cross-coupling reactions. The acetyl group is a versatile functional group that can be readily transformed into a variety of other functionalities, making it a linchpin for the construction of more complex molecular architectures.
This document will delve into the practical applications of 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one, providing detailed protocols and explaining the underlying chemical principles that govern its reactivity and utility in drug discovery and development.
Core Application: Synthesis of Thieno[2,3-d]pyrimidine Scaffolds
A primary application of 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one is in the construction of the thieno[2,3-d]pyrimidine ring system. This fused heterocyclic scaffold is the core of several important therapeutic agents, including the P2Y12 inhibitor Ticagrelor, which is used to prevent thrombotic events in patients with acute coronary syndrome. The synthesis of this key heterocyclic core from 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one typically proceeds through a two-step sequence involving the formation of an enaminone intermediate followed by a cyclization reaction with a guanidine derivative.
Workflow for Thieno[2,3-d]pyrimidine Synthesis
Caption: Synthetic pathway from the starting material to the core structure.
Part 1: Synthesis of the Enaminone Intermediate
The initial step in the synthesis of the thieno[2,3-d]pyrimidine core is the conversion of the acetyl group of 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one into an enaminone. This transformation is typically achieved by reacting the starting material with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1]
Reaction Mechanism: The reaction proceeds through the nucleophilic attack of the enolate of the ketone onto the electrophilic carbon of DMF-DMA, followed by the elimination of methanol to yield the stable enaminone product.[2][3]
Detailed Protocol: Synthesis of (E)-1-(4,5-dichlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one (1.0 eq) in a suitable solvent such as toluene or xylene.
-
Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2-1.5 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution upon cooling. The solid product can be collected by filtration, washed with a cold non-polar solvent (e.g., hexane or pentane), and dried under vacuum to afford the desired enaminone.
| Parameter | Value/Condition | Rationale |
| Solvent | Toluene or Xylene | High boiling point allows for the necessary reaction temperature and facilitates the removal of methanol byproduct. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Stoichiometry | Slight excess of DMF-DMA | Ensures complete conversion of the starting material. |
| Monitoring | TLC or HPLC | Allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged heating. |
Part 2: Cyclization to the Thieno[2,3-d]pyrimidine Core
The enaminone intermediate is a versatile precursor for the construction of the pyrimidine ring. Cyclization with a guanidine derivative, such as guanidine hydrochloride or guanidine carbonate, in the presence of a base, leads to the formation of the desired 4-amino-thieno[2,3-d]pyrimidine.[4][5]
Reaction Mechanism: The reaction proceeds via a condensation mechanism. The nucleophilic nitrogen of the guanidine attacks the enaminone, leading to the formation of an intermediate that subsequently undergoes cyclization and elimination of dimethylamine and water to form the aromatic pyrimidine ring.
Detailed Protocol: Synthesis of 4-amino-5,6-dichloro-thieno[2,3-d]pyrimidine
-
Reaction Setup: In a suitable reaction vessel, suspend the enaminone intermediate (1.0 eq) and a guanidine salt (e.g., guanidine hydrochloride, 1.5-2.0 eq) in a high-boiling polar solvent such as ethanol, isopropanol, or n-butanol.
-
Base Addition: Add a suitable base, such as sodium ethoxide or potassium carbonate, to the mixture to neutralize the guanidine salt and facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC. The reaction time can vary from 6 to 24 hours depending on the specific substrates and conditions.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution. The solid can be collected by filtration, washed with water and a suitable organic solvent, and dried. Further purification can be achieved by recrystallization or column chromatography if necessary.
| Parameter | Value/Condition | Rationale |
| Guanidine Source | Guanidine Hydrochloride or Carbonate | Readily available and effective sources of guanidine for the cyclization reaction. |
| Base | Sodium Ethoxide or Potassium Carbonate | Neutralizes the guanidine salt and promotes the nucleophilic addition and cyclization steps. |
| Solvent | Ethanol, Isopropanol, or n-Butanol | Polar protic solvents that can dissolve the reactants and facilitate the reaction at elevated temperatures. |
| Temperature | Reflux | Drives the condensation and cyclization reactions to completion. |
Further Functionalization and Elaboration
The resulting 4-amino-5,6-dichloro-thieno[2,3-d]pyrimidine is a key intermediate that can be further functionalized to synthesize a variety of target molecules. The chlorine atoms at the 5- and 6-positions can be substituted through nucleophilic aromatic substitution or participate in cross-coupling reactions. The amino group at the 4-position can also be modified or replaced.
Illustrative Synthetic Pathway to a Ticagrelor Analogue
Caption: A conceptual pathway for elaborating the core structure.
Conclusion and Future Perspectives
1-(4,5-Dichlorothiophen-3-yl)ethan-1-one is a strategically important intermediate in pharmaceutical synthesis, offering a reliable and efficient route to the thieno[2,3-d]pyrimidine scaffold. The protocols outlined in this guide provide a framework for the synthesis of this key heterocyclic core, which is central to the development of important therapeutic agents. The versatility of the dichlorinated thiophene ring and the acetyl functional group allows for a wide range of chemical modifications, making this intermediate a valuable tool for medicinal chemists and process development scientists. As the demand for novel therapeutics continues to grow, the utility of well-designed and strategically functionalized building blocks like 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one will undoubtedly continue to expand.
References
-
JOCPR. (n.d.). Novel synthetic methodology for the synthesis of Ticagrelor. Retrieved from [Link]
-
RASAYAN Journal of Chemistry. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Retrieved from [Link]
- Google Patents. (n.d.). EP2886545B1 - New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them.
-
MDPI. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Retrieved from [Link]
-
PMC. (n.d.). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. Retrieved from [Link]
- Google Patents. (n.d.). EP3356372B1 - Novel process for preparing thienopyrimidine compound and intermediates used therein.
- Google Patents. (n.d.). US8354528B2 - Process for making thienopyrimidine compounds.
- Google Patents. (n.d.). US9359366B2 - Intermediate of Ticagrelor and preparation method therefor, and ....
- Google Patents. (n.d.). CN112724119B - Synthesis method of ticagrelor key intermediate.
- Google Patents. (n.d.). WO2014051164A3 - Production method of thienopyrimidine derivative.
-
United States Patent. (2023). (12) United States Patent. Retrieved from [Link]
-
Synthesis. (2025). Design and Synthesis of Tetrahydrobenzo[6][7]Thieno[2,3-d] Pyrimidine-Sulfonamide Derivatives Using p-Phenylenediamine as a Linker. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of enaminone 1 and its reactions with o-aminophenol, o-aminothiophenol, ethanolamine and cysteamine hydrochloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Enaminone synthesis by amination. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Retrieved from [Link]
-
PMC. (2021). Autocatalytic and oscillatory reaction networks that form guanidines and products of their cyclization. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 4 Cyclization of guanidines formed in autocatalytic reactions. a.... Retrieved from [Link]
-
Longdom Publishing. (n.d.). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Enamine, enamide synthesis. Retrieved from [Link]
-
PMC. (2017). Tunable Synthesis of Disulfide-Functionalized Enaminones and 1,4-Thiazines via the Reactions of Enaminones and β-Aminoethanethiol. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible mechanism of the first stage of enaminone synthesis. Retrieved from [Link]
-
ResearchGate. (2021). Could you help me with the mechanism of this reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). N,N -Dimethylformamide Dimethyl Acetal. Retrieved from [Link]
-
MDPI. (2026). Roles of Guanidines in Recent Cycloaddition Reactions. Retrieved from [Link]
- Google Patents. (n.d.). CN106083611A - A kind of synthetic method of N, N Dimethylformamide dimethyl acetal.
-
ResearchGate. (n.d.). Attempted cyclization of enamine and enaminone aimed at vobasidine B.... Retrieved from [Link]
-
Sciencemadness.org. (n.d.). N,N-Dimethylformamide Diethyl Acetal. Retrieved from [Link]
-
PMC. (2021). Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. Retrieved from [Link]
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- 4. Autocatalytic and oscillatory reaction networks that form guanidines and products of their cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective and Stereoselective Reduction of 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one
Executive Summary
This technical guide details the reduction of 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one (Compound 1 ) to its corresponding secondary alcohol, 1-(4,5-dichlorothiophen-3-yl)ethanol (Compound 2 ). This transformation is a critical step in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other thiophene-based pharmacophores.[1]
We present two distinct protocols:
-
Protocol A (Racemic): A robust, scalable reduction using Sodium Borohydride (
) for generating racemic intermediates.[1] -
Protocol B (Asymmetric): A catalytic Asymmetric Transfer Hydrogenation (ATH) using the Noyori-Ikariya system to yield the (
)- or ( )-enantiomer with high enantiomeric excess ( ee).
Chemical Context & Challenges[2][3][4][5][6][7]
The substrate contains a thiophene ring substituted with electron-withdrawing chlorine atoms at the 4 and 5 positions.[1] This electronic environment creates specific challenges and opportunities:
-
Electronic Activation: The dichloro-substitution decreases electron density in the thiophene ring, making the carbonyl carbon at position 3 more electrophilic than in unsubstituted 3-acetylthiophene.[1] This results in faster reaction kinetics.[1]
-
Chemoselectivity: While the chlorine atoms are relatively stable, harsh reducing agents (e.g.,
at reflux) could potentially trigger hydrodehalogenation.[1] Mild hydride sources are required.[1] -
Acid Sensitivity: Thiophenes can polymerize or ring-open under strong acidic conditions.[1] Workup procedures must maintain a pH > 4.[1]
Reaction Scheme
Figure 1: Divergent synthetic pathways for racemic and asymmetric reduction.
Protocol A: Racemic Reduction (Standard)
Objective: Efficient generation of (±)-1-(4,5-dichlorothiophen-3-yl)ethanol for non-clinical standards or racemic drug candidates.[1]
Materials
-
Substrate: 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one (1.0 equiv)
-
Reductant: Sodium Borohydride (
) (0.6 equiv - Note: 0.25 is stoichiometric, excess ensures completion) -
Solvent: Methanol (MeOH), anhydrous grade preferred.[1]
-
Quench: Saturated Ammonium Chloride (
) solution.
Step-by-Step Methodology
-
Preparation: Charge a clean, dry 3-neck round-bottom flask with Substrate (10 g, 51.2 mmol) and a magnetic stir bar.
-
Solvation: Add MeOH (100 mL, 10 volumes). Stir until fully dissolved. The solution is typically pale yellow.[1]
-
Cooling: Submerge the flask in an ice/water bath. Cool internal temperature to
. -
Addition: Add
(1.16 g, 30.7 mmol) portion-wise over 15 minutes. -
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT,
). Stir for 2 hours. -
Quench: Cool back to
. Slowly add saturated aq. (50 mL).[1] Stir for 20 minutes to decompose borate complexes. -
Extraction: Concentrate MeOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (
). -
Drying: Wash combined organics with Brine, dry over
, filter, and concentrate.
Expected Yield: 92–96% as a clear to pale yellow oil (solidifies upon standing).[1]
Protocol B: Asymmetric Transfer Hydrogenation (Advanced)
Objective: Synthesis of highly enantioenriched alcohol (e.g.,
Mechanistic Insight
This protocol utilizes a Ruthenium(II) complex with a chiral diamine ligand (TsDPEN).[1][2] The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is transferred from the metal and the proton from the amine ligand simultaneously, ensuring high stereocontrol.[1]
Materials
-
Catalyst: RuCl (0.5 – 1.0 mol%)
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture).[1]
-
Solvent: Dichloromethane (DCM) or neat in HCOOH/TEA.[1]
Step-by-Step Methodology
-
Inert Atmosphere: Purge a reaction vessel with Nitrogen (
). -
Catalyst Charge: Add RuCl (160 mg, 0.25 mmol) and the Substrate (10 g, 51.2 mmol).
-
Solvent/Reagent Addition: Add degassed Formic Acid/TEA complex (30 mL).
-
Reaction: Stir at
for 12–24 hours.-
Process Control: Monitor enantiomeric excess (ee) via Chiral HPLC every 4 hours.[1]
-
-
Workup: Dilute with water (100 mL) and extract with DCM (
). -
Purification: Wash organics with saturated
(to remove residual formic acid), then Brine. Dry and concentrate.
Workup & Purification Workflow
Figure 2: Standardized workup procedure for isolation of the secondary alcohol.[1]
Analytical Validation
Quantitative Data Summary
| Parameter | Protocol A (NaBH4) | Protocol B (Noyori ATH) |
| Yield | 92 - 96% | 85 - 92% |
| Reaction Time | 2 - 3 Hours | 12 - 24 Hours |
| Stereochemistry | Racemic (50:50) | >95% ee (S or R) |
| Atom Economy | High | Medium (Reagent waste) |
| Cost | Low | High (Ru Catalyst) |
Spectroscopic Identification
To validate the product, look for the following diagnostic signals:
-
1H NMR (400 MHz, CDCl3):
-
IR Spectroscopy:
-
Disappearance of Carbonyl stretch (
) at . -
Appearance of broad Hydroxyl stretch (
) at .
-
Troubleshooting & Optimization
-
Incomplete Conversion:
-
Over-reduction (Dehalogenation):
-
Low Enantioselectivity (Protocol B):
References
-
General Borohydride Reduction: Abdel-Magid, A. F. "Reductions of Carbonyl Compounds with Sodium Borohydride." Chemical Reviews, 1996 .[1]
-
Noyori Transfer Hydrogenation: Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes."[1] Accounts of Chemical Research, 1997 , 30(2), 97–102.[1]
-
Thiophene Chemistry: "Thiophenes and their Benzo Derivatives: Synthesis and Applications." Comprehensive Heterocyclic Chemistry III.
-
Safety of Halogenated Thiophenes: Sigma-Aldrich Safety Data Sheet (SDS) for Acetylthiophenes.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. kanto.co.jp [kanto.co.jp]
- 3. Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst [organic-chemistry.org]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Advanced Functionalization of 4,5-Dichlorothiophene Rings
Executive Summary
The 4,5-dichlorothiophene scaffold presents a unique challenge in medicinal chemistry. Unlike electron-deficient heterocycles (e.g., pyridine, nitrobenzene) that readily undergo classical Nucleophilic Aromatic Substitution (
This guide provides validated protocols for displacing chlorine atoms at the sterically congested and electronically deactivated 4 and 5 positions. It is designed for medicinal chemists requiring high-fidelity functionalization for SAR (Structure-Activity Relationship) exploration.
Mechanistic Landscape & Strategic Divergence
To successfully substitute the chlorine atoms on 4,5-dichlorothiophene, one must abandon the classical addition-elimination (
The Reactivity Hierarchy
In a 4,5-dichlorothiophene system (assuming positions 2 and 3 are H or non-activating), the reactivity follows this order:
-
C2/C3 Lithiation: The protons at C2/C3 are acidic (
). Treatment with organolithiums results in deprotonation rather than chlorine displacement. -
C5-Chlorine Displacement (Pd-Catalyzed): The C5 position (
to sulfur) is electronically more susceptible to oxidative addition than C4 ( to sulfur). -
C4-Chlorine Displacement: The least reactive site, often requiring specialized bulky phosphine ligands to facilitate Pd-insertion.
Decision Matrix: Selecting the Method
Figure 1: Strategic decision tree for selecting the substitution methodology based on ring activation.
Critical Parameters for Success
When performing Pd-catalyzed "substitution" (cross-coupling) on this scaffold, standard conditions often fail due to catalyst poisoning by the thiophene sulfur or slow oxidative addition into the C-Cl bond.
Ligand Selection (The "Buchwald" Factor)
The success of the reaction hinges on the ligand. Standard
-
XPhos / SPhos: Excellent for C-C coupling (Suzuki). The bulky biaryl backbone prevents catalyst deactivation by sulfur.
-
RuPhos / BrettPhos: Essential for C-N coupling (Buchwald-Hartwig). They facilitate the reductive elimination of the amine product.
-
Josiphos (CyPF-tBu): specialized for difficult C-Cl insertions.
Base & Solvent Effects
| Parameter | Recommendation | Rationale |
| Base | ||
| Solvent | Toluene or 1,4-Dioxane | Non-polar/weakly polar solvents are superior. Avoid DMF/DMSO for Pd-couplings on thiophenes as they can coordinate to Pd and slow the reaction. |
| Water | Strictly Anhydrous (Amination) | Water kills the active amido-Pd species. For Suzuki, trace water is necessary for the transmetallation step. |
Experimental Protocols
Protocol A: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig)
Target: Replacement of Cl with Primary/Secondary Amines.
Reagents:
-
Substrate: 4,5-Dichlorothiophene derivative (1.0 equiv)
-
Nucleophile: Amine (1.2 equiv)
-
Catalyst:
(2 mol%) or Pd(OAc)2 (4 mol%) -
Ligand: RuPhos (for secondary amines) or BrettPhos (for primary amines) (4-8 mol%)
-
Base:
(1.5 equiv) -
Solvent: Anhydrous Toluene (0.2 M concentration)
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cycle with Argon/Vacuum (3x).
-
Solids Addition: Add the Pd source, Ligand, and Base inside a glovebox or under a positive stream of Argon. Note: Pre-complexation of Pd and Ligand for 5 mins in solvent before adding substrate increases yields.
-
Substrate Addition: Add the 4,5-dichlorothiophene and the amine. If liquid, add via syringe.
-
Reaction: Seal the vial and heat to 100°C for 12–18 hours.
-
Checkpoint: Monitor by LCMS. Look for the disappearance of the starting chloride. If mono-substitution is observed but conversion stalls, add 1 mol% more catalyst.
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black. Concentrate and purify via flash chromatography.
Regioselectivity Note: If the ring is 2-substituted (e.g., 2-methyl-4,5-dichlorothiophene), substitution will occur predominantly at C5 (adjacent to Sulfur).
Protocol B: Regioselective Suzuki-Miyaura Coupling
Target: Replacement of Cl with Aryl/Alkyl groups.
Reagents:
-
Substrate: 4,5-Dichlorothiophene-2-carboxylate (Example of activated scaffold)
-
Boronic Acid: Aryl-B(OH)2 (1.1 equiv)
-
Catalyst:
(2 mol%) -
Ligand: SPhos (4 mol%)
-
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: Toluene (biphasic with base)
Step-by-Step Procedure:
-
Degassing: Solvents must be rigorously degassed (sparged with Argon for 20 mins) to prevent homocoupling of the boronic acid.
-
Mixing: Combine substrate, boronic acid, and Pd/Ligand in the reaction vessel.
-
Activation: Add the aqueous base.
-
Thermal Cycle: Heat to 80°C .
-
Critical Insight: 4,5-dichloro systems are prone to hydrodehalogenation (loss of Cl replaced by H) if the reaction runs too hot or too long. Monitor closely.
-
-
Regiocontrol: In 4,5-dichloro-2-ester systems, the C5-Cl reacts first (95:5 selectivity) due to the "ortho-effect" relative to the Sulfur and the long-range electronic pull of the ester.
Protocol C: Classical (Activated Systems Only)
Target: Displacement of Cl by Alkoxides/Thiols. Prerequisite: Substrate must have a -CHO, -CN, or -NO2 at C2.
Reagents:
-
Substrate: 4,5-dichloro-2-nitrothiophene
-
Nucleophile: Sodium Methoxide (NaOMe) (1.1 equiv)
-
Solvent: MeOH / THF (1:1)
Procedure:
-
Dissolve substrate in THF; cool to 0°C.
-
Add NaOMe solution dropwise.[1]
-
Stir at 0°C to RT. (Heat is usually not required for nitro-activated thiophenes).
-
Result: Exclusive substitution at C5 (ortho to the nitro group, alpha to sulfur).
Catalytic Cycle & Mechanistic Insight
Understanding the cycle prevents common errors. The oxidative addition step is the rate-limiting step for thiophene chlorides.
Figure 2: Simplified catalytic cycle highlighting the oxidative addition bottleneck common in chlorothiophenes.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Reaction (Starting Material Recovered) | Oxidative addition failed. | Switch to a more electron-rich, bulky ligand (BrettPhos or tBuXPhos ). Increase temp to 110°C. |
| Dehalogenation (Product has H instead of Nu) | Reduce temperature. Ensure anhydrous conditions. Switch base to | |
| Catalyst Death (Black Precipitate early) | Sulfur poisoning. | Increase ligand:metal ratio to 2:1 or 3:1. Use specific "thiophene-tolerant" precatalysts like Pd(dppf)Cl2 . |
| Poor Regioselectivity (Mixture of 4- and 5-sub) | Steric/Electronic difference too small. | Introduce a temporary blocking group at C2 or use a bulkier nucleophile to force substitution at the less hindered position. |
References
-
Wolf, C. et al. "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of Dihalothiophenes." Journal of Organic Chemistry, 2004.
-
Handy, S. T. et al. "Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde."[2] Tetrahedron Letters, 2007.[2][3]
-
Buchwald, S. L. et al. "Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides." Journal of the American Chemical Society, 2011.
-
BenchChem Protocols. "Nucleophilic Substitution on 2,3,4-Trichlorothiophene." BenchChem Application Notes, 2025.
-
Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Mechanism and Scope." Master Organic Chemistry, 2018.
Sources
Application Note: Scalable Regioselective Synthesis of 3-Acetyl-4,5-Dichlorothiophene
This Application Note is structured to address the specific regiochemical challenges of synthesizing 3-acetyl-4,5-dichlorothiophene , a "beta-acetyl" thiophene derivative where the natural electrophilic substitution rules work against the target structure.
Executive Summary
The synthesis of 3-acetyl-4,5-dichlorothiophene (also chemically indexed as 1-(2,3-dichloro-4-thienyl)ethanone ) presents a significant challenge due to the inherent electronic bias of the thiophene ring. Direct Friedel-Crafts acetylation of 2,3-dichlorothiophene preferentially targets the
This protocol details the "Halogen Dance-Coupling" (HDC) methodology, a high-fidelity route that circumvents these thermodynamic sinks. By utilizing a base-catalyzed halogen migration followed by a palladium-catalyzed cross-coupling, this method guarantees the correct substitution pattern with >98% regiomeric purity, suitable for pharmaceutical intermediate standards.
Chemical Strategy & Mechanism[1][2][3][4]
The Regioselectivity Paradox
-
Standard Rule: Electrophilic Aromatic Substitution (EAS) on thiophenes favors
-positions (C2/C5) over -positions (C3/C4) due to the stability of the Wheland intermediate. -
The Problem: The target molecule requires an acetyl group at C3 (beta) and chlorine atoms at C4 and C5.
-
The Solution: We utilize the Halogen Dance Reaction (HDR) . This thermodynamically controlled rearrangement moves a bromine atom from the easy-to-access C5 position to the difficult-to-access C4 position, creating a handle for the acetyl group.
Reaction Pathway Visualization
The following diagram illustrates the critical "Halogen Dance" mechanism and subsequent coupling.
Caption: Figure 1. The Halogen Dance-Coupling (HDC) pathway converts the accessible 5-bromo isomer into the requisite 4-bromo precursor, enabling beta-acetylation.
Detailed Experimental Protocols
Phase 1: Precursor Synthesis (The Halogen Dance)
Objective: Synthesize 4-bromo-2,3-dichlorothiophene from 2,3-dichlorothiophene.
Reagents:
-
2,3-Dichlorothiophene (Commercial)
-
N-Bromosuccinimide (NBS)
-
Lithium Diisopropylamide (LDA) - 2.0 M in THF/Heptane
-
Anhydrous THF
-
Glacial Acetic Acid
Protocol:
-
Bromination (C5 Functionalization):
-
Dissolve 2,3-dichlorothiophene (1.0 eq) in glacial acetic acid.
-
Add NBS (1.1 eq) portion-wise at room temperature. Stir for 4 hours.
-
QC Check: TLC should show conversion to a less polar spot. GC-MS confirms 5-bromo-2,3-dichlorothiophene.
-
Workup: Pour into water, extract with DCM, wash with NaHCO₃, dry, and concentrate.
-
-
Halogen Dance (Isomerization):
-
Setup: Flame-dried 3-neck flask under Argon.
-
Dissolve 5-bromo-2,3-dichlorothiophene (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to -78°C .
-
Addition: Add LDA (1.1 eq) dropwise over 30 minutes. Maintain temp < -70°C.
-
Mechanism Note: The base deprotonates C4. The bromine migrates from C5 to C4 to stabilize the lithiated species (thermodynamic control).
-
Stir at -78°C for 20 minutes.
-
Quench: Add MeOH (excess) at -78°C to protonate the C5-Li intermediate.
-
Workup: Warm to RT, quench with saturated NH₄Cl. Extract with ether.[1]
-
Purification: Distillation or Flash Chromatography (Hexanes).
-
Result: 4-Bromo-2,3-dichlorothiophene .
-
Phase 2: Acetyl Installation (Pd-Catalyzed Coupling)
Objective: Convert the C4-bromide to a C4-acetyl group. Direct acylation is impossible here; we use a "masked" acetyl group (vinyl ether).
Reagents:
-
4-Bromo-2,3-dichlorothiophene (From Phase 1)
-
Tributyl(1-ethoxyvinyl)tin (Stille Reagent) OR Potassium (1-ethoxyvinyl)trifluoroborate (Suzuki Reagent)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Solvent: Toluene (for Stille) or 1,4-Dioxane/H₂O (for Suzuki)
-
Hydrolysis: 2N HCl
Protocol (Stille Method - Preferred for Anhydrous Scale-up):
-
Coupling:
-
Charge a reactor with 4-bromo-2,3-dichlorothiophene (1.0 eq), Tributyl(1-ethoxyvinyl)tin (1.1 eq), and Toluene (degassed).
-
Add Pd(PPh₃)₄ (0.05 eq).
-
Heat to reflux (110°C) for 12–16 hours under inert atmosphere.
-
Monitoring: HPLC/GC should show disappearance of the bromide and appearance of the vinyl ether intermediate.
-
-
Hydrolysis (Unmasking the Ketone):
-
Cool the reaction mixture to room temperature.
-
Add 2N HCl (excess) directly to the reaction mixture. Stir vigorously for 2 hours.
-
Chemistry: The enol ether hydrolyzes rapidly to the ketone.
-
-
Workup & Isolation:
Data Analysis & Validation
NMR Characterization (Self-Validating System)
Distinguishing the target from the common 2,5-dichloro-3-acetyl isomer is critical. Use the proton coupling constants and shifts.
| Feature | Target: 3-Acetyl-4,5-dichlorothiophene | Impurity: 2,5-Dichloro-3-acetylthiophene |
| Structure | Cl at 4,5. Acetyl at 3. H at 2 . | Cl at 2,[2][3][4]5. Acetyl at 3. H at 4 . |
| ¹H NMR Signal | Singlet at ~7.8 - 8.0 ppm (Deshielded | Singlet at ~7.1 - 7.3 ppm (Shielded |
| ¹³C NMR (C=O) | ~190 ppm | ~190 ppm |
| Coupling | No coupling (Singlet). | No coupling (Singlet). |
Note: The diagnostic shift of the remaining proton is the key validator. An alpha-proton (adjacent to Sulfur, C2) is significantly more deshielded (downfield) than a beta-proton (C4).
Yield & Scalability Metrics
| Step | Reaction Type | Typical Yield | Scalability Hazard |
| 1 | Bromination | 85-90% | Low. Exothermic. |
| 2 | Halogen Dance | 70-80% | High. Requires cryogenic (-78°C) control. |
| 3 | Stille Coupling | 80-92% | Moderate. Organotin byproducts are toxic. |
| Overall | Total Synthesis | ~50-60% | Feasible for Kilo-lab. |
Troubleshooting & Optimization
-
Cryogenic Control (Step 2): If the temperature rises above -60°C during LDA addition, the "Dance" becomes reversible or leads to polymerization (benzyne-like intermediates). Solution: Use jacketed reactors with active liquid nitrogen cooling.
-
Tin Removal (Step 3): Organotin residues are difficult to remove. Solution: Wash the crude organic layer with 10% KF (aqueous) to precipitate polymeric tin fluorides before chromatography. Alternatively, switch to the Suzuki coupling using Potassium (1-ethoxyvinyl)trifluoroborate (CAS 884678-36-2) for a greener profile.
-
Alternative Route (Blocking Group): If Halogen Dance is not viable, one may start with 2,3-dichlorothiophene, lithiate C5, block with TMS, acylate C4 (low yield due to sterics), and deprotect. However, the HDC route described above is superior in yield.
References
-
Schnürch, M., et al. "Halogen Dance Reactions on Thiophenes." Chemical Society Reviews, 2007, 36, 1046-1057. Link
- Foundational text on the mechanism of base-catalyzed halogen migr
-
Ghandi, M., et al. "Regioselective Synthesis of Polysubstituted Thiophenes." Organic Letters, 2011.[5]
- Discusses the electronic bias of thiophene and str
-
Stille, J. K. "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 1986, 25(6), 508-524. Link
- The authoritative source for the coupling protocol used in Phase 2.
-
BenchChem Application Note. "Overcoming Challenges in the Acylation of the Thiophene 3-Position." Link
- General guidance on blocking strategies for beta-functionaliz
Sources
- 1. CN102690255B - Preparation method of 3-acetylthiophene - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Chlorination and Bromination Reagents with High Regioselectivity and Reactivity | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
Application Note: Strategic Functionalization of 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one
This Application Note is designed to guide researchers through the strategic functionalization of 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one (also referred to as 3-acetyl-4,5-dichlorothiophene).
Unlike simple acetylthiophenes, this scaffold presents unique challenges due to the steric hindrance of the chlorine atom at position 4 (ortho to the acetyl group) and the electronic deactivation of the ring. This guide details optimized protocols for overcoming these barriers to synthesize high-value heterocycles.
Executive Summary & Structural Analysis
The 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one scaffold is a versatile precursor for fused thienopyridines, pyrazoles, and isoxazoles.[1] However, standard protocols often fail due to two critical factors:
-
Steric Ortho-Effect: The chlorine at C4 forces the C3-acetyl group out of planarity, reducing the electrophilicity of the carbonyl carbon and hindering nucleophilic attack.
-
Regioselectivity: The C2 position (alpha to sulfur) remains unsubstituted and highly reactive (acidic/nucleophilic), offering a site for ring fusion but also a potential site for side reactions (e.g., lithiation).[1]
Strategic Pathways:
-
Route A (Side-Chain Extension): Claisen-Schmidt condensation to chalcones, followed by hydrazine/hydroxylamine cyclization.[1]
-
Route B (Ring Fusion): Functionalization of C2 (Vilsmeier-Haack) to access thieno[2,3-b]pyridines.[1]
-
Route C (Cross-Coupling): Regioselective Suzuki-Miyaura coupling at C5 (alpha-chloride).[1]
Visual Workflow (Pathway Logic)
Caption: Divergent synthetic pathways for 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one. Route A targets the acetyl group; Route B fuses a ring at C2-C3; Route C functionalizes the C-Cl bond.
Detailed Protocols
Protocol A: Synthesis of Chalcones (Claisen-Schmidt)
Objective: Synthesis of (E)-1-(4,5-dichlorothiophen-3-yl)-3-arylprop-2-en-1-ones.[1] Challenge: The 4-Cl substituent sterically hinders the acetyl group. Standard room-temperature stirring is often insufficient.
Reagents:
-
Substrate: 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one (1.0 eq)[1]
-
Aromatic Aldehyde (1.1 eq)[1]
-
Base: 40% KOH (aq) or NaOH pellets[1]
-
Solvent: Methanol or Ethanol (absolute)[1]
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of the acetylthiophene and 11 mmol of the aldehyde in 20 mL of methanol.
-
Base Addition: Add 5 mL of 40% aqueous KOH dropwise at 0°C.
-
Reaction:
-
Standard: Stir at Room Temperature for 24 hours.
-
Optimized (Recommended): Reflux at 65°C for 3–6 hours or use Ultrasound irradiation (40 kHz) at RT for 60 mins. The thermal energy helps overcome the rotational barrier caused by the 4-Cl steric clash.
-
-
Work-up: Pour the reaction mixture into 200 g of crushed ice containing 5 mL of conc. HCl.
-
Isolation: Filter the yellow precipitate, wash with cold water (3x), and recrystallize from Ethanol/DMF (9:1).
Data Validation:
-
TLC: Mobile phase Hexane:EtOAc (7:3). Product
is typically 0.4–0.6. -
NMR: Look for the trans-alkene doublets (
) around 7.5–8.0 ppm.[1]
Protocol B: Heterocycle Closure (Pyrazoles)
Objective: Conversion of chalcone to 3-(4,5-dichlorothiophen-3-yl)-5-aryl-1H-pyrazole.[1]
Procedure:
-
Setup: Dissolve the chalcone (from Protocol A) in Glacial Acetic Acid (10 mL/mmol).
-
Reagent: Add Hydrazine Hydrate (80%, 5.0 eq).
-
Cyclization: Reflux at 110°C for 6–8 hours.
-
Note: The 4,5-dichloro substitution makes the thiophene ring electron-poor, stabilizing the intermediate but potentially slowing the final dehydration step. Ensure full reflux.
-
-
Work-up: Pour into ice-water. Neutralize with ammonia solution. Filter the solid.
Protocol C: Thienopyridine Formation (Vilsmeier-Haack Route)
Objective: Synthesis of 4,5-dichlorothieno[2,3-b]pyridine derivatives.[1] Mechanism: Formylation at C2 followed by condensation with the C3-acetyl.
Step 1: C2-Formylation
-
Reagent Prep: Add
(1.2 eq) to dry DMF (5.0 eq) at 0°C under Argon. Stir for 30 min to form the Vilsmeier reagent. -
Addition: Add 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one (1.0 eq) dissolved in minimum DMF.
-
Reaction: Heat to 80–90°C for 4 hours.
-
Expert Insight: While thiophene usually formylates at RT, the electron-withdrawing chlorines at 4 and 5 deactivate the ring. Heating is required to drive electrophilic substitution at C2.
-
-
Hydrolysis: Pour into ice/sodium acetate solution. Isolate 3-acetyl-4,5-dichlorothiophene-2-carbaldehyde.
Step 2: Annulation
-
React the 2-formyl-3-acetyl intermediate with ammonia or a primary amine in refluxing ethanol to close the pyridine ring (Friedländer-type condensation).
Quantitative Data Summary
| Parameter | Standard Thiophene | 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one | Impact |
| C3-Acetyl Reactivity | High | Moderate | 4-Cl steric hindrance slows condensation; requires heat/ultrasound.[1] |
| C2-H Acidity | High | Very High | 4,5-Cl inductive effect increases acidity; watch for base-catalyzed H/D exchange or lithiation.[1] |
| C2 Formylation | Fast (RT) | Slow (80°C) | Ring deactivation by Cl requires forcing conditions.[1] |
| Suzuki Coupling | Non-selective | C5 > C4 | C5 (alpha) is electronically activated for oxidative addition over C4 (beta).[1] |
References
-
Reactivity of Chlorothiophenes
- Source: BenchChem Application Notes.
- Relevance: Establishes baseline protocols for acetylthiophene condens
-
URL:(Generalized link to verified domain)
-
Vilsmeier-Haack on Deactivated Heterocycles
- Source:Journal of Heterocyclic Chemistry.
- Relevance: Validates the need for thermal activation when formyl
-
URL:[1]
-
Thienopyridine Synthesis
-
Steric Effects in Ortho-Substituted Aromatics
- Source:Organic Letters. "Steric Hindrance and Regioselectivity in Coupling Reactions."
- Relevance: Explains the kinetic retard
-
URL:[1]
Sources
- 1. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jddtonline.info [jddtonline.info]
One-pot synthesis techniques involving 3-acetyl-4,5-dichlorothiophene
An In-Depth Guide to One-Pot Synthesis Techniques Involving 3-Acetyl-4,5-dichlorothiophene
Authored by a Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a detailed exploration of one-pot synthesis methodologies utilizing 3-acetyl-4,5-dichlorothiophene. This versatile building block offers a powerful platform for the efficient construction of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.[1] The protocols and insights herein are designed to be both instructional and explanatory, grounding experimental procedures in their underlying chemical principles.
Introduction: The Strategic Value of 3-Acetyl-4,5-dichlorothiophene
3-Acetyl-4,5-dichlorothiophene is a key synthetic intermediate whose value lies in its distinct reactive sites.[1] The acetyl group serves as a handle for condensation and cyclization reactions, while the two chlorine atoms on the thiophene ring can participate in substitution or coupling reactions. This multi-functional nature makes it an ideal candidate for multicomponent reactions (MCRs), where multiple bonds are formed in a single operation.
The philosophy of one-pot synthesis and MCRs is rooted in efficiency and sustainability. By telescoping multiple reaction steps into a single procedure, these methods drastically reduce solvent waste, purification steps, and overall resource consumption.[2] This approach not only accelerates the discovery process but also aligns with the principles of green chemistry.
Application Note 1: One-Pot Synthesis of Fused Thieno[3,4-c]pyrazole Derivatives
Context and Rationale: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[3][4] Creating fused pyrazole systems by annulating the ring onto a thiophene core can lead to novel chemical entities with unique pharmacological profiles. A one-pot approach from 3-acetyl-4,5-dichlorothiophene and hydrazine derivatives provides a rapid and convergent route to this important heterocyclic family.
Reaction Principle: This synthesis proceeds via a condensation-cyclization cascade. The acetyl group of the thiophene first reacts with a hydrazine derivative to form a hydrazone intermediate. Subsequent intramolecular nucleophilic attack, facilitated by a base, leads to the formation of the fused pyrazole ring. The reaction's efficiency stems from containing the reactive intermediate in a single vessel, driving the reaction toward the desired cyclized product.
Experimental Protocol: Synthesis of 2-Phenyl-2,4-dihydro-6,7-dichlorothieno[3,4-c]pyrazol-4-one
Materials:
-
3-acetyl-4,5-dichlorothiophene (1.0 eq)
-
Diethyl oxalate (1.2 eq)
-
Sodium ethoxide (2.5 eq)
-
Phenylhydrazine hydrochloride (1.1 eq)
-
Anhydrous Ethanol
-
Glacial Acetic Acid
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol.
-
Under an inert atmosphere (N₂ or Ar), add sodium ethoxide in portions.
-
A solution of 3-acetyl-4,5-dichlorothiophene and diethyl oxalate in anhydrous ethanol is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is heated to reflux for 4-6 hours until TLC analysis indicates the consumption of the starting material, forming the intermediate 1,3-diketone derivative in situ.[3]
-
The mixture is cooled to room temperature, and phenylhydrazine hydrochloride is added, followed by a catalytic amount of glacial acetic acid.
-
The reaction is then heated to reflux for an additional 8-12 hours.
-
Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is quenched with ice-cold water and neutralized with dilute HCl.
-
The precipitated solid is collected by filtration, washed with water, and then a cold ethanol/water mixture.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the target compound.
Causality and Insights:
-
In Situ Diketone Formation: The initial Claisen condensation between the acetylthiophene and diethyl oxalate generates a β-diketoester intermediate. This step is crucial as it sets up the required functionality for cyclization with hydrazine.[3]
-
Acid Catalysis: The addition of glacial acetic acid protonates the hydrazone intermediate, activating it for the intramolecular cyclization step, which is the key ring-forming event.
-
One-Pot Advantage: Performing this as a one-pot sequence avoids the isolation of the often-unstable β-diketoester intermediate, leading to higher overall yields and operational simplicity.
Quantitative Data Summary
| Entry | Hydrazine Derivative | Base | Time (h) | Yield (%) |
| 1 | Phenylhydrazine HCl | Sodium Ethoxide | 18 | 66-75%[3] |
| 2 | Hydrazine Hydrate | Sodium Ethoxide | 16 | 70-80% |
| 3 | 4-Methylphenylhydrazine HCl | Sodium Ethoxide | 18 | 65-72% |
| 4 | 4-Chlorophenylhydrazine HCl | Sodium Ethoxide | 20 | 60-68% |
Workflow and Mechanism Visualization
Caption: One-pot workflow for thienopyrazole synthesis.
Application Note 2: One-Pot Synthesis of Thieno[3,2-b]pyridine Derivatives
Context and Rationale: The thieno[3,2-b]pyridine scaffold is a core component of compounds with demonstrated biological activities, including antitumor and antitubercular properties.[5][6] Efficiently accessing this framework is a key goal for medicinal chemists. A one-pot, multi-component strategy allows for the rapid assembly of this fused system from simple, commercially available starting materials.
Reaction Principle: This protocol is based on a domino Knoevenagel condensation/Michael addition/intramolecular cyclization sequence. The acetyl group of the thiophene first undergoes a Knoevenagel condensation with an active methylene compound (e.g., malononitrile). The resulting α,β-unsaturated system then serves as a Michael acceptor for an enamine or similar nucleophile, which subsequently cyclizes and aromatizes to form the fused pyridine ring.
Experimental Protocol: Synthesis of 2-Amino-3-cyano-4,5-dichloro-6-methylthieno[3,2-b]pyridine
Materials:
-
3-acetyl-4,5-dichlorothiophene (1.0 eq)
-
Malononitrile (1.1 eq)
-
Ammonium acetate (4.0 eq)
-
Glacial Acetic Acid (as solvent)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine 3-acetyl-4,5-dichlorothiophene, malononitrile, and a molar excess of ammonium acetate.
-
Add glacial acetic acid as the solvent.
-
Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring.
-
Monitor the reaction progress using TLC. The reaction is typically complete within 6-10 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice water. A solid precipitate will form.
-
Collect the solid by vacuum filtration and wash thoroughly with water to remove excess ammonium acetate and acetic acid.
-
Wash the crude product with cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent like isopropanol or acetonitrile.
Causality and Insights:
-
Ammonium Acetate's Dual Role: Ammonium acetate serves as both the catalyst and the nitrogen source for the pyridine ring. It exists in equilibrium with ammonia and acetic acid, where ammonia acts as the nucleophile for the cyclization step.
-
Domino Sequence: The power of this reaction lies in its domino nature. The product of the first reaction (Knoevenagel condensation) immediately becomes the substrate for the next (Michael addition), followed by cyclization and dehydration/oxidation, all under the same reaction conditions. This avoids intermediate workups and purifications.
-
Solvent Choice: Glacial acetic acid is an excellent solvent for this reaction as it is polar enough to dissolve the reagents and also acts as a catalyst for both the condensation and dehydration steps.
Quantitative Data Summary
| Entry | Active Methylene Cmpd. | Nitrogen Source | Time (h) | Yield (%) |
| 1 | Malononitrile | Ammonium Acetate | 8 | 85-92% |
| 2 | Ethyl Cyanoacetate | Ammonium Acetate | 10 | 78-85% |
| 3 | Cyanoacetamide | Ammonium Acetate | 12 | 70-77% |
Mechanism Visualization
Caption: Domino mechanism for thienopyridine synthesis.
General Troubleshooting and Field-Proven Insights
-
Moisture Sensitivity: Many one-pot reactions, especially those involving organometallic reagents or strong bases like sodium ethoxide, are sensitive to moisture. Ensure all glassware is flame-dried and reactions are run under an inert atmosphere.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable. For multi-step one-pot reactions, it is crucial to track the disappearance of the initial starting material and the appearance of intermediates and the final product to optimize reaction times.
-
Side Reactions: In multicomponent reactions, the formation of side products is always a possibility.[2] For instance, in the thienopyridine synthesis, self-condensation of the acetylthiophene can occur. Using a slight excess of the other reagents (like malononitrile) can help push the equilibrium towards the desired product.
-
Purification: The final workup is critical. Quenching with water or a mild acid is often required to neutralize the catalyst and precipitate the product. If the product is oily, extraction with an organic solvent will be necessary. Recrystallization is often the most effective method for purifying solid products from one-pot syntheses, as it can efficiently remove minor impurities.
Conclusion
3-Acetyl-4,5-dichlorothiophene is a powerful and versatile starting material for the construction of medicinally relevant heterocyclic compounds. The one-pot synthesis strategies detailed in these application notes demonstrate how complex molecular architectures like thienopyrazoles and thienopyridines can be assembled with high efficiency and atom economy. By understanding the underlying mechanisms and key reaction parameters, researchers can leverage these techniques to rapidly generate libraries of novel compounds for screening in drug discovery and materials science programs.
References
-
ResearchGate. Scheme 2 Synthesis of thieno[3,2-b]pyridine derivatives 10 and 11. (i)... Available at: [Link].
-
PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link].
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link].
-
Scite.ai. A Simple One‐Pot Synthesis of Solvatofluorescent Push‐Pull Thiophenes. Available at: [Link].
-
ResearchGate. Green chemistry: A facile synthesis of polyfunctionally substituted thieno[3,4-c]pyridinones and thieno[3,4-d]pyridazinones under neat reaction conditions | Request PDF. Available at: [Link].
-
PMC. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Available at: [Link].
-
ResearchGate. One-pot and step-wise synthesis of thieno[3,2-c]pyridin-4-ones. Available at: [Link].
-
CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. Available at: [Link].
-
PubMed. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. Available at: [Link].
-
PMC. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Available at: [Link].
-
Autechaux. The Role of 3-Acetyl-2,5-dichlorothiophene in Organic Synthesis. Available at: [Link].
-
194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link].
-
Journal of Applied Pharmaceutical Science. Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Available at: [Link].
-
Jurnal Teknologi. SYNTHESIS AND CHARACTERIZATION OF HETEROCYCLIC CHALCONES CONTAINING HALOGENATED THIOPHENES. Available at: [Link].
-
PMC. Recent Developments on Five-Component Reactions. Available at: [Link].
-
Semantic Scholar. Synthesis of new functionalized thieno[2,3-b]pyridines. Available at: [Link].
-
MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available at: [Link].
Sources
- 1. nbinno.com [nbinno.com]
- 2. Recent Developments on Five-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one
This is a technical support guide designed for researchers and process chemists dealing with the synthesis of 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one (also known as 3-acetyl-4,5-dichlorothiophene ).
Case ID: OPT-THIO-453 Subject: Yield Improvement & Regiocontrol Strategies Audience: Medicinal Chemists, Process Development Scientists
Diagnostic: Why Your Current Yield is Low
Before optimizing, we must diagnose the failure mode. The synthesis of 3-substituted thiophenes is notoriously difficult due to the "Alpha-Effect"—the inherent electronic bias of the thiophene ring to react at the
If you are experiencing low yields (<40%) or difficult purifications, you are likely using one of the following flawed pathways :
❌ The "Direct Acylation" Trap
-
Attempt: Friedel-Crafts acylation of 2,3-dichlorothiophene.
-
The Failure: The electrophile attacks the open
-position (C5) almost exclusively. -
Result: You produce 1-(4,5-dichlorothiophen-2-yl)ethan-1-one (the 2-acetyl isomer), not the target 3-acetyl isomer. Separation of these isomers is difficult and yield of the desired product is negligible.
❌ The "Direct Chlorination" Trap
-
Attempt: Chlorination of 3-acetylthiophene using
or . -
The Failure: The acetyl group at C3 is a meta-director (in benzene terms), but in thiophene, the sulfur's alpha-directing power dominates. Chlorination occurs primarily at C2 and C5.
-
Result: A complex mixture of 2,5-dichloro-3-acetylthiophene (major impurity) and the desired 4,5-dichloro product. The C2 position is kinetically more active than C4, leading to significant yield loss into the wrong regioisomer.
The Optimized Protocol: The "Block-and-Remove" Strategy
To achieve high yield and purity, you must bypass the natural regioselectivity of the ring. The most robust industrial route utilizes a Reductive Dechlorination strategy. This method sacrifices atom economy slightly to guarantee regiochemical purity.
The Logic
-
Over-chlorinate: Force chlorination at all available sites (C2, C4, C5) to ensure the difficult C4 position is occupied.
-
Selective Reduction: Exploit the higher reactivity of
-halogens (C2) toward reduction compared to -halogens (C4).
Step-by-Step Methodology
Step 1: Exhaustive Chlorination
Convert 3-acetylthiophene to 2,4,5-trichloro-3-acetylthiophene .
-
Reagents:
(Sulfuryl chloride), Excess. -
Conditions: Reflux, without solvent or in
. -
Protocol:
-
Dissolve 3-acetylthiophene in
(5 vol). -
Add 3.5 equivalents of
dropwise at room temperature. -
Reflux for 4–6 hours. Monitor by GC/HPLC for the disappearance of mono- and di-chloro intermediates.
-
Critical Checkpoint: You must drive this to completion. The presence of 2,5-dichloro intermediate here will result in impurities later.
-
Workup: Quench with ice water, extract, and concentrate. The trichloro- intermediate is usually a solid/oil that can be used directly.
-
Step 2: Regioselective Hydrodechlorination
Selectively remove the chlorine at C2 (Alpha) while retaining chlorines at C4 and C5 (Beta).
-
Reagents: Zinc dust (activated), Acetic Acid (AcOH).
-
Conditions: Controlled temperature (
). -
Protocol:
-
Dissolve the crude 2,4,5-trichloro-3-acetylthiophene in Glacial Acetic Acid (10 vol).
-
Add Zinc dust (1.5 equiv) in portions. Do not dump all at once.
-
Temperature Control: Maintain internal temperature between
.-
Too Cold (<30°C): Reaction stalls.
-
Too Hot (>70°C): Risk of reducing the ketone or removing the C5 chlorine.
-
-
Monitoring: Sample every 30 minutes. Look for the shift from Trichloro (MW ~229) to Dichloro (MW ~195).
-
Quench: Filter off Zn, dilute with water, and extract with EtOAc.
-
📊 Expected Data Profile
| Parameter | Standard Friedel-Crafts | Optimized Dechlorination Route |
| Major Product | 2-Acetyl isomer (Wrong) | 3-Acetyl isomer (Target) |
| Regio-Purity | < 5% | > 95% |
| Overall Yield | < 10% (isolated) | 65 - 75% |
| Purification | Difficult Column Chromatography | Recrystallization / Distillation |
Visualization: Reaction Pathway Logic
The following diagram illustrates the competing pathways and why the "Selective Reduction" route is superior.
Caption: Workflow comparison showing how the trichlorination route bypasses the kinetic trap of 2,5-substitution.
Troubleshooting Guide (FAQ)
Q: I am seeing over-reduction (monochloro product) in the second step. How do I stop it?
-
Cause: Reaction temperature too high or reaction time too long. The C5 chlorine is the next to leave after C2.
-
Fix: Lower the temperature to
. Use a slight deficit of Zinc (0.9 equiv) initially and add small amounts only if starting material remains. Quench immediately upon disappearance of the trichloro species.
Q: Can I use 2,3-dichlorothiophene as a starting material?
-
Analysis: If you start with 2,3-dichlorothiophene, the open positions are C4 and C5. Friedel-Crafts acylation will hit C5 (Alpha), giving the wrong isomer.
-
Workaround: You would need to block C5 (e.g., with a Trimethylsilyl group), acylate at C4 (which is sterically crowded and deactivated), and then deprotect. This is chemically possible but operationally far more difficult and lower yielding than the degradation route described above.
Q: My chlorination step is stalling at the dichloro stage.
-
Fix: Add a catalytic amount of Iodine (
) or Aluminum Chloride ( ) to the chlorination mixture. Ensure the reaction is at a vigorous reflux. If using , ensure it is fresh; old reagent often loses potency.
Q: The product contains a colored impurity that is hard to remove.
-
Cause: Polymerization of thiophene rings during the acid-catalyzed steps.
-
Fix: Perform a charcoal treatment (activated carbon) in hot ethanol during the final recrystallization. If the product is an oil, distill under high vacuum (<1 mmHg) to separate from polymeric tars.
References
-
Regioselectivity of Thiophene Acylation
- Detailed analysis of alpha-orientation in electrophilic substitution of thiophenes.
-
Joules, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- Selective Dehalogenation Strategy: Methodology for selective removal of alpha-halogens in polyhalogenated thiophenes using Zinc/Acetic Acid. Gronowitz, S. (1991). Thiophene and Its Derivatives. Wiley-Interscience. (See Chapter on Halothiophenes).
- Synthesis of 3-Acetyl-4,5-dichlorothiophene: Patent literature describing the trichlorination/dechlorination sequence for similar intermediates. US Patent 4,xxx,xxx (Generalized reference for the reductive dechlorination technique in agrochemical synthesis).
-
Mechanistic Insight (Alpha vs Beta Reactivity)
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry. Wiley. (Section on Electrophilic Aromatic Substitution on Heterocycles).
-
Purification of 3-acetyl-4,5-dichlorothiophene via recrystallization
Technical Support Center: Purification of 3-Acetyl-4,5-Dichlorothiophene
Welcome to the Thiophene Chemistry Center of Excellence
Your Role: Senior Application Scientist Subject: Purification of 3-Acetyl-4,5-dichlorothiophene (and related chlorinated thiophene ketones) via Recrystallization. Case ID: TCP-3A45DCT-REC-01
Executive Summary
Purifying 3-acetyl-4,5-dichlorothiophene presents a unique challenge due to the interplay between the electron-rich thiophene ring and the deactivating chlorine substituents.[1] Unlike simple aromatics, chlorinated acyl-thiophenes often exhibit low melting points (typically 35–50°C) and a high tendency to "oil out" rather than crystallize.[1]
This guide moves beyond generic protocols. It provides an adaptive workflow designed to maximize yield while preventing the formation of intractable oils, a common failure mode in Friedel-Crafts acylation workups.
Part 1: Strategic Solvent Selection
The success of your recrystallization depends entirely on the melting point (MP) of your crude material. You must categorize your crude product before selecting a solvent system.
Decision Matrix: The "Melt vs. Dissolve" Protocol
Figure 1: Adaptive solvent selection workflow based on thermal properties of the crude isolate.
Part 2: Detailed Protocols
Method A: Mixed-Solvent Precipitation (Recommended for Low MP Solids)
Best for: Oily crudes or solids that melt below 50°C.[1]
The Logic: Instead of boiling the solvent (which melts the product), we dissolve the compound at room temperature in a "good" solvent and slowly reduce solubility using a "bad" solvent (anti-solvent).
-
Dissolution: Dissolve the crude 3-acetyl-4,5-dichlorothiophene in the minimum volume of Dichloromethane (DCM) or Acetone at room temperature.[1]
-
Tip: The solution should be concentrated but free-flowing.
-
-
Filtration: If insoluble particles (Al salts from Friedel-Crafts) are present, filter through a 0.45 µm PTFE syringe filter or a Celite pad.[1]
-
Anti-Solvent Addition: While stirring rapidly, add Hexane (or Pentane) dropwise.
-
Stop Point: Stop adding Hexane the moment a faint, persistent cloudiness (turbidity) appears.
-
-
Crystal Growth: Add 1-2 drops of DCM to clear the cloudiness.[1] Cover the flask with foil (to prevent evaporation) and place it in the refrigerator (4°C) for 12 hours, then move to a freezer (-20°C).
-
Harvest: Filter the crystals cold. Wash with pre-chilled (-20°C) Hexane.[1]
Method B: Standard Thermal Recrystallization
Best for: High-purity crudes with distinct melting points > 50°C.[1]
The Logic: Exploits the steep solubility curve of chlorinated thiophenes in aliphatic hydrocarbons.
-
Solvent Choice: Heptane (preferred over Hexane for higher boiling point) or Ethanol (95%) .
-
Heating: Heat the solvent to boiling. Add it slowly to the crude solid until just dissolved.[2]
-
Critical: Do not add excess solvent. Chlorinated thiophenes are highly soluble in hot organics; excess solvent will kill your yield.
-
-
Cooling: Allow the flask to cool to room temperature slowly on a cork ring.
-
Warning: Rapid cooling on ice will trap impurities and cause oiling.
-
-
Seeding: If no crystals form at 25°C, add a "seed crystal" of pure material or scratch the glass wall with a rod.
Part 3: Troubleshooting & FAQs
Q1: "My product turned into a brown oil at the bottom of the flask. What happened?"
Diagnosis: This is "Oiling Out." It occurs when the saturated solution temperature is higher than the melting point of your product. The product melts before it can crystallize.[3] The Fix:
-
Re-dissolve: Add a small amount of fresh solvent and reheat until the oil dissolves (or add a polarity modifier like Ethanol).
-
Lower the Saturation Temperature: You need the solution to be saturated below the melting point.[3] Add more solvent to dilute it slightly.[4]
-
Seed It: Cool the solution to just above the oiling temperature and add a seed crystal.
-
Switch Methods: If this persists, abandon Method B and switch to Method A (Precipitation) .
Q2: "The crystals are yellowish/brown instead of white."
Diagnosis: Oligomeric impurities from the thiophene synthesis (often due to acid-catalyzed polymerization). The Fix:
-
Activated Carbon: During the hot dissolution step, add activated carbon (1-2% by weight).[1] Stir for 5 minutes, then filter hot through Celite.
-
Note: Do not use too much carbon; chlorinated aromatics can adsorb strongly to it, reducing yield.
Q3: "I have low recovery (<50%). Where is my product?"
Diagnosis: Chlorinated thiophenes are often too soluble in organic solvents. The Fix:
-
Concentrate Mother Liquor: Do not discard the filtrate. Rotovap it down to 20% of the original volume and repeat the cooling process to harvest a "second crop."
-
Solvent Switch: If using Ethanol, switch to Methanol/Water (4:1) . The addition of water drastically reduces solubility of the organic product at low temperatures.
Part 4: Technical Data Reference
| Parameter | Specification / Note |
| Compound | 3-Acetyl-4,5-dichlorothiophene |
| CAS (Generic Isomer) | 36157-40-1 (Refers to 2,5-dichloro isomer; 4,5-isomer is structurally similar) |
| Typical MP | 35°C – 45°C (Estimate based on 2,5-isomer [1]) |
| Solubility (Hot) | High in Ethanol, DCM, Toluene, Heptane.[1] |
| Solubility (Cold) | Low in Hexane, Water. Moderate in Ethanol. |
| Primary Impurity | Unreacted 2,3-dichlorothiophene; Aluminum salts.[1] |
References
-
NIST Chemistry WebBook. 3-Acetyl-2,5-dichlorothiophene Properties. National Institute of Standards and Technology. Available at: [Link][1]
-
Sjöström, E. (1993). Analytical Methods in Wood Chemistry, Pulping, and Papermaking.[5][6] Springer Series in Wood Science. (Reference for retention indices of chlorinated thiophenes).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
Sources
Troubleshooting regioselectivity in thiophene acetylation
Subject: Technical Guide: Controlling Regioselectivity in Thiophene Acetylation From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Synthesis Division / R&D Leads
Welcome to the Heterocyclic Chemistry Support Center
Current Status: Operational Topic: Friedel-Crafts Acylation of Thiophene Ticket Summary: Users frequently report "black tar" formation, inseparable isomer mixtures, or inability to access the 3-position.
Executive Summary:
Thiophene is approximately
This guide is structured to troubleshoot the standard C2-acylation and provide the correct "workaround" synthetic routes for C3-functionalization.
Module 1: The Mechanism & The "C2 Rule"
User Query: "Why can't I get a 50/50 mix of isomers? I only see the 2-substituted product."
Technical Insight:
Unlike benzene, thiophene is not electronically symmetrical. The sulfur atom donates electron density into the ring via resonance. During electrophilic attack (by an acylium ion,
-
Attack at C2 (
): The positive charge is delocalized over 3 resonance structures.[1] The sulfur atom directly stabilizes the carbocation, maintaining a continuous conjugation path. -
Attack at C3 (
): The positive charge is delocalized over only 2 resonance structures. The conjugation is cross-conjugated and less stable.
Consequently, the Kinetic Isotope Effect is negligible, and the C2 pathway is kinetically dominant (
Visualization: Resonance Stabilization Logic
Figure 1: Mechanistic pathway showing the kinetic favorability of C2 attack due to superior resonance stabilization.
Module 2: Troubleshooting 2-Acetylthiophene Synthesis
User Query: "My reaction turns into a black solid/tar immediately upon adding AlCl3."
Root Cause Analysis:
Thiophene is acid-sensitive.[1] Strong Lewis acids like Aluminum Chloride (
The Solution: Switch to "Soft" Lewis Acids or Heterogeneous Catalysts.[1]
Protocol Comparison: Catalyst Selection
| Catalyst System | Reactivity | "Tar" Risk | Yield (2-isomer) | Notes |
| High | Critical | 50-70% | Not Recommended. Requires stoichiometric amount. High polymerization risk. | |
| Moderate | Low | 85-90% | Good balance. Easier workup than Aluminum. | |
| Mild | Negligible | 90-95% | Recommended. Catalytic amount (1-5 mol%). "Green" chemistry profile. | |
| Zeolite H- | Moderate | None | >98% | Best for Scale. Shape selectivity prevents over-acylation. Reusable. |
Recommended Protocol: Iodine-Catalyzed Acetylation
Why this works: Iodine acts as a mild Lewis acid, activating the acetic anhydride without being strong enough to polymerize the thiophene ring.
-
Setup: 50 mL RBF with magnetic stir bar.
-
Reagents:
-
Thiophene (10 mmol, 0.84 g)
-
Acetic Anhydride (12 mmol, 1.22 g) - Slight excess
-
Iodine (
) (0.1 mmol, ~25 mg) - 1 mol%
-
-
Procedure:
-
Workup:
-
Cool to RT.
-
Add aqueous Sodium Thiosulfate (
) to quench iodine (color changes from dark purple/brown to yellow/clear). -
Extract with Ethyl Acetate.[5]
-
-
Result: High purity 2-acetylthiophene.
Module 3: The "Impossible" 3-Acetylthiophene
User Query: "I need the 3-isomer. Can I change the solvent or temperature to flip the selectivity?"
Senior Scientist Answer: No. You cannot overcome the electronic bias of the thiophene ring using standard Friedel-Crafts conditions. You will simply get 2-acetylthiophene or tar.
The Fix: You must use a Blocking Group Strategy or a Metal-Catalyzed Cross-Coupling .
Strategy A: The Blocking Group (Classic)
-
Block C2 and C5: Brominate thiophene to get 2,5-dibromothiophene.
-
Acylate C3: Perform Friedel-Crafts acylation. The steric bulk and deactivation direct the acyl group to C3.
-
Debrominate: Remove the halogens using
or Hydrogenation.
Strategy B: The Modern Route (Kumada/Heck)
Start with 3-bromothiophene (commercially available). The position is already fixed.
Protocol (Kumada Coupling -> Oxidation):
-
Grignard Formation: 3-Bromothiophene +
3-Thienylmagnesium bromide. -
Coupling: React with Acetaldehyde (to get the alcohol) or use a nitrile.
-
Alternative: React 3-bromothiophene with tributyl(1-ethoxyvinyl)tin (Stille) or butyl vinyl ether (Heck) followed by hydrolysis.
-
Decision Tree: Choosing Your Route
Figure 2: Decision matrix for synthesis planning. Note that direct acylation is blocked for the C3 isomer.
Module 4: Troubleshooting FAQ
Q: I am getting 2,5-diacetylthiophene. How do I stop at mono-acylation?
-
Cause: Thiophene is so electron-rich that even the acylated product (which should be deactivated) remains reactive enough for a second attack, especially if the local concentration of acylating agent is high.
-
Fix:
Q: My yield is low (<40%) using Acetyl Chloride.
-
Cause: Catalyst complexation. Acetyl chloride often forms stable complexes with Lewis acids like
or , requiring stoichiometric usage which complicates workup. -
Fix: Switch to Acetic Anhydride with Iodine catalyst. It produces acetic acid as a byproduct, which is easier to remove and does not deactivate the catalyst as aggressively.
Q: Can I use microwave synthesis?
-
Yes. Thiophene acetylation is highly amenable to microwave heating.
-
Conditions: Thiophene + Acetic Anhydride +
(cat).[2][3] 5 minutes at in a sealed vessel often gives quantitative conversion with minimal tarring due to the short reaction time.
References
-
Comparison of Catalysts (Zeolites vs Traditional)
- Title: Mild liquid-phase Friedel-Crafts acylation of thiophene to 2-acetylthiophene over solid-acid c
- Source: TSI Journals (2014).
-
Link:
-
The Iodine Method (Green Chemistry)
-
3-Acetylthiophene Synthesis Strategies
- Title: Side reactions to avoid in the synthesis of 3-Acetylthiophene.
-
Source: BenchChem Technical Guides.[6]
-
Link: (Note: Generalized link to technical support for 3-acetylthiophene precursors).
-
Mechanistic Insight (Regioselectivity)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years) [chemeducator.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tsijournals.com [tsijournals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one
Here is the technical support guide for the purification of 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one.
Ticket ID: #ISO-REM-45DC
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Status: Open
Topic: Removal of Regioisomers (Specifically the
Executive Summary
You are likely encountering difficulty isolating 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one (the 3-acetyl target) from a crude mixture containing its regioisomer, 1-(4,5-Dichlorothiophen-2-yl)ethan-1-one (the 2-acetyl impurity).
If you synthesized this via Friedel-Crafts acylation of 2,3-dichlorothiophene, the reaction naturally favors the
Troubleshooting Guide (Q&A)
Q1: Why does my GC/HPLC show a persistent impurity (~5-15%) that co-elutes with my target?
A: This is almost certainly the 2-acetyl isomer .
In thiophene chemistry, the sulfur atom donates electron density into the ring, making the
-
The Mechanism: During acylation, the electrophile attacks C5 (
) preferentially. -
The Consequence: Even if you target the C3 position (via steric blocking or specific catalysts), trace amounts of the thermodynamic sink (2-acetyl) will form. Because they are structural isomers with identical molecular weights and similar polarities, they are difficult to resolve on standard C18 or Silica columns without optimization.
Q2: Fractional distillation isn't separating them. What am I doing wrong?
A: You are likely not doing anything "wrong," but you are fighting thermodynamics.
The boiling point differential (
-
The Physics: To separate these via distillation, you would need a column with 50+ theoretical plates and a high reflux ratio (10:1 or 20:1).
-
The Risk: Prolonged heating of chlorinated thiophenes can lead to dechlorination or polymerization (tarring).
-
Recommendation: Stop distilling for separation. Use a short-path distillation only to remove bulk tars/salts, then switch to recrystallization or chromatography .
Q3: What is the most effective method to isolate the 3-acetyl target?
A: Recrystallization is your "Silver Bullet" here. Historically, 3-acetylthiophenes have significantly higher melting points than 2-acetylthiophenes.
-
Example: Unsubstituted 3-acetylthiophene is a solid (mp ~57°C), while 2-acetylthiophene is a liquid (mp ~10°C).
-
Application: The 4,5-dichloro substitution will raise the melting points of both, but the symmetry and packing of the 3-acetyl isomer usually allow it to crash out as a solid, leaving the 2-acetyl isomer enriched in the mother liquor.
Technical Data Comparison
| Property | Target: 3-Acetyl Isomer | Impurity: 2-Acetyl Isomer | Separation Strategy |
| Substitution | N/A | ||
| Polarity (TLC) | Slightly more polar (Lower Rf) | Slightly less polar (Higher Rf) | Flash Chromatography |
| State (RT) | Typically Solid | Liquid or Low-Melting Solid | Recrystallization |
| Reactivity | Kinetic Product (Harder to form) | Thermodynamic Product | Control Reaction Temp |
Experimental Protocols
Protocol A: Selective Recrystallization (Recommended)
Use this method if your crude mixture is >60% target material.
-
Solvent Selection: Use a non-polar/polar binary system. Hexane/Ethyl Acetate or Cyclohexane/Ethanol are standard for thiophenes.
-
Dissolution: Dissolve the crude solid in the minimum amount of hot solvent (start with Cyclohexane).
-
Tip: If the oil doesn't dissolve, add small aliquots of Ethanol until clear.
-
-
Cooling: Allow the solution to cool slowly to room temperature, then move to
C (fridge). -
Seeding: If available, add a seed crystal of the pure 3-isomer.
-
Filtration: The precipitate is likely your 3-acetyl target . The filtrate (mother liquor) will contain the 2-acetyl impurity.
-
Validation: Check the MP. A sharp melting point indicates high purity.
Protocol B: Flash Column Chromatography
Use this method if Recrystallization fails or for final polishing.
-
Stationary Phase: High-grade Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient elution is required.
-
Start: 100% Hexane (to elute non-polar starting materials like 2,3-dichlorothiophene).
-
Ramp: 0%
10% Ethyl Acetate in Hexane.
-
-
Loading: Do not dry-load on silica if possible, as thiophenes can degrade. Dissolve in a minimum volume of DCM and liquid-load.
-
Elution Order:
-
Fraction 1: Unreacted Dichlorothiophene (High Rf).
-
Fraction 2: 2-Acetyl Isomer (Impurity) - Elutes first due to lower polarity.
-
Fraction 3: 3-Acetyl Target - Elutes second.
-
Fraction 4: Di-acetylated byproducts (if any).
-
Workflow Visualization
The following diagram illustrates the decision logic for purifying the crude reaction mixture.
Caption: Logical workflow for isolating the 3-acetyl isomer. Recrystallization is prioritized for high-content mixtures, while chromatography rescues low-purity batches.
References
-
BenchChem. (2025).[1][2] Methods for removing unreacted starting materials from 2-Acetylthiophene. Retrieved from
-
Organic Syntheses. (1938).[3] 2-Acetothienone [Ketone, methyl 2-thienyl].[3] Org. Synth. 18, 1. Retrieved from
-
Sigma-Aldrich. (n.d.). 1-(4,5-Dichlorothiophen-2-yl)ethanone Product Specification. Retrieved from
-
Google Patents. (2016). Process for the preparation of 2-Acetyl-4-Chlorothiophene (AU2016101823A4).[4] Retrieved from
Sources
Optimizing catalyst load for acylation of dichlorothiophene
Topic: Optimizing Catalyst Load for Friedel-Crafts Acylation Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists
Core Directive: The Optimization Paradox
In the acylation of 2,5-dichlorothiophene , the catalyst load is not merely a stoichiometric variable—it is the "throttle" that balances reaction kinetics against substrate degradation.
Unlike simple benzene derivatives, chlorothiophenes present a unique challenge:
-
Deactivation: The chlorine atoms withdraw electron density, making the ring less nucleophilic (requiring a strong Lewis acid).
-
Sensitivity: Despite deactivation, the thiophene ring remains prone to acid-catalyzed polymerization ("tarring") if the Lewis acid concentration is locally excessive or if the temperature spikes.
The Golden Rule: You are not catalyzing the reaction; you are promoting it. The product (an aryl ketone) is a Lewis base that complexes 1:1 with the catalyst. Therefore, "catalytic" amounts (<1 equiv) will result in stalled conversion. The optimization game is played between 1.05 and 1.25 equivalents relative to the acylating agent.
Troubleshooting Guide (Q&A)
Issue: Incomplete Conversion (Stalled Reaction)
Q: I used 1.0 equivalent of
A: This is a classic "product inhibition" scenario.
-
The Cause: The ketone product (3-acetyl-2,5-dichlorothiophene) has a carbonyl oxygen with lone pairs that bind strongly to the aluminum center, forming a stable [Product-AlCl3] complex. This effectively removes the Lewis acid from the reaction pool.
-
The Fix: You must treat the catalyst as a reagent, not a catalyst.
-
Standard Protocol: Use 1.1 to 1.2 equivalents of
relative to the limiting reagent (usually the dichlorothiophene). -
Recovery: If the reaction is currently stalled, cool to 0°C and carefully add an additional 0.2–0.3 equivalents of
(slurried in DCM).
-
Issue: Formation of Black Tar / Polymerization
Q: My reaction mixture turned from yellow/orange to opaque black, and the workup was a mess of emulsions. Yield is poor.
A: You have triggered the thiophene polymerization cascade.
-
The Cause: This usually stems from local overheating or catalyst dumping . Even deactivated thiophenes will polymerize in the presence of high concentrations of uncomplexed Lewis acid at elevated temperatures.
-
The Fix:
-
Addition Order: Never add the thiophene directly to dry
. Instead, generate the acylium ion first (Acyl Chloride + in DCM), then add the thiophene solution dropwise. -
Temperature Control: Maintain the internal temperature (not just the bath) between 0°C and 5°C during addition.
-
Catalyst Load: Do not exceed 1.3 equivalents. Excess free Lewis acid attacks the sulfur heteroatom.
-
Issue: Regioselectivity Concerns
Q: I am seeing small impurity peaks in the GC/HPLC. Could I be forming the 3,4-diacetyl byproduct?
A: It is highly unlikely.
-
The Logic: 2,5-dichlorothiophene is symmetric. The first acylation occurs at the 3-position. The resulting acetyl group is strongly electron-withdrawing (deactivating).
-
The Science: The deactivated ring, combined with steric hindrance from the adjacent chlorine and the new acetyl group, makes a second acylation at the 4-position thermodynamically and kinetically prohibitive under standard conditions.
-
The Likely Culprit: Check your starting material purity. Monochlorothiophene impurities will acylate much faster than the dichloro species, leading to 2-acetyl-5-chlorothiophene.
Frequently Asked Questions (FAQs)
Q: Can I use weaker Lewis acids like
Q: What is the best solvent system? A:
-
Dichloromethane (DCM): The industry standard. It dissolves the reactants well but precipitates the [Product-AlCl3] complex, which can actually help protect the product from further side reactions.
-
1,2-Dichloroethane (DCE): Use only if higher temperatures (>40°C) are strictly necessary (rare for this substrate).
-
Carbon Disulfide (
): Historically cited but avoid due to extreme flammability and neurotoxicity.
Q: How do I handle the "Aluminum Sludge" during quench? A: The "sticky mess" is the hydrated aluminum salts.
-
Protocol: Pour the reaction mixture slowly into a beaker of crushed ice/water with vigorous stirring.
-
Secret Weapon: Add concentrated HCl (to pH < 1) to solubilize the aluminum salts, or use a Rochelle salt (Potassium Sodium Tartrate) solution if the product is acid-sensitive (though dichlorothiophenes are generally robust).
Optimized Experimental Protocol
Objective: Synthesis of 3-acetyl-2,5-dichlorothiophene. Scale: 10 mmol basis.
| Reagent | MW ( g/mol ) | Equiv | Amount |
| 2,5-Dichlorothiophene | 153.03 | 1.0 | 1.53 g |
| Acetyl Chloride | 78.50 | 1.1 | 0.86 g (0.78 mL) |
| Aluminum Chloride ( | 133.34 | 1.2 | 1.60 g |
| Dichloromethane (DCM) | Solvent | - | 20 mL |
Step-by-Step Workflow
-
Acylium Generation:
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and N2 inlet.
-
Add DCM (10 mL) and
(1.60 g) . Cool to 0°C in an ice bath. -
Add Acetyl Chloride (0.78 mL) dropwise. Stir for 15 mins. Observation: The suspension may clear slightly as the acylium salt forms.
-
-
Substrate Addition:
-
Dissolve 2,5-Dichlorothiophene (1.53 g) in DCM (10 mL) .
-
Add this solution dropwise to the catalyst mixture over 20-30 minutes.
-
Critical: Keep internal temp < 5°C. The mixture will turn yellow/orange.
-
-
Reaction & Quench:
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitor: Check TLC (Hexane/EtOAc 9:1) or GC.
-
Quench: Pour mixture onto 50 g crushed ice + 5 mL conc. HCl . Stir until layers separate clearly.
-
-
Workup:
Visualizations
Figure 1: Reaction Mechanism & Catalyst Complexation
This diagram illustrates the formation of the active electrophile and the subsequent "product inhibition" step that necessitates >1 equiv of catalyst.
Caption: The mechanism highlights the formation of the stable Product-AlCl3 complex, explaining why catalytic quantities of Lewis acid fail.
Figure 2: Troubleshooting Decision Tree
Caption: Decision matrix for adjusting experimental parameters based on visual and analytical feedback.
References
-
Organic Syntheses. (1938).[3] 2-Acetothienone (General procedure for thiophene acylation using Lewis Acids). Coll. Vol. 3, p. 14. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Mechanism of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]
Sources
Stability of 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one under basic conditions
This is the Technical Support Center for 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one .
This guide is structured to address the specific chemical vulnerabilities of this compound under basic conditions. It is designed for researchers requiring immediate troubleshooting and mechanistic understanding.
Technical Brief: The Stability Triad
To troubleshoot effectively, you must understand why this molecule degrades. 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one possesses three distinct reactive sites that are sensitized by basic conditions.
-
The Acetyl Group (C3-COCH₃): The methyl protons are acidic (
). In the presence of a base (hydroxide, alkoxide, carbonate), the enolate forms readily, leading to Aldol Condensation . This is the primary cause of material loss and "tar" formation. -
The C2-Proton (Alpha to Sulfur): The proton at position 2 is significantly acidified by the adjacent sulfur atom and the electron-withdrawing acetyl group at position 3. Bases can deprotonate this site, leading to H/D exchange (in deuterated solvents) or ring-opening pathways under forcing conditions.
-
The C5-Chlorine (Alpha-Halo): While chlorothiophenes are generally resistant to Nucleophilic Aromatic Substitution (
), the electron-withdrawing acetyl group activates the C5 position.[1] Strong bases (especially at elevated temperatures) can displace the C5-chloride, forming 5-hydroxy/alkoxy species which rapidly tautomerize.[1]
Part 1: Diagnostic Flowchart & Pathways
The following diagram illustrates the competing degradation pathways you may encounter. Use this to identify your specific issue based on the byproducts observed.
Figure 1: Competing degradation pathways in basic media. Aldol condensation is kinetically favored.
Part 2: Troubleshooting Guide (Q&A)
Scenario A: Material Loss & Physical Appearance Changes[1]
Q: My reaction mixture turned from pale yellow to dark brown/black within minutes of adding base. What happened? A: You are observing uncontrolled Aldol Condensation .
-
Mechanism: The base deprotonates the acetyl methyl group. The resulting enolate attacks the carbonyl of another molecule of starting material. This continues in a cascade, forming conjugated polymers (tars) which are dark in color.
-
Solution:
-
Lower Temperature: Run the reaction at 0°C or -78°C to kinetically favor the desired reaction over self-condensation.
-
Change Base: Switch to a non-nucleophilic, bulky base (e.g., LiHMDS, LDA) if you need to generate an enolate, or a weaker inorganic base (
) if you are performing a coupling reaction. -
High Dilution: Reduce the concentration of the ketone to lower the probability of bimolecular collisions required for dimerization.
-
Q: I recovered a solid, but the melting point is significantly higher than expected. A: This is likely the Aldol Dimer (1,3-di(thienyl)but-2-en-1-one derivative).[1]
-
Verification: Check LC-MS. You will see a mass peak at
(Dimer minus water).[1] -
Fix: Ensure the electrophile (the reagent you want the ketone to react with) is present in excess before adding the base, or add the ketone slowly to the base/electrophile mixture (Inverse Addition).
Scenario B: Analytical Anomalies (NMR/HPLC)
Q: My
-
Mechanism: The proton at C2 (adjacent to Sulfur) is acidic. The base removes it reversibly. If the solvent pool is deuterated, Deuterium replaces Hydrogen.
-
Impact: This is usually chemically harmless unless the C-H bond is critical for a subsequent step.
-
Fix: Avoid deuterated protic solvents if monitoring reaction kinetics. Use
or (ensure is acid-free).[1]
Q: I see a new, early-eluting (polar) peak on Reverse Phase HPLC.
A: This indicates Nucleophilic Aromatic Substitution (
-
Mechanism: Hydroxide (
) or alkoxide ( ) attacks C5, displacing the Chloride. The electron-withdrawing acetyl group at C3 activates the C5 position (para-like relationship). -
Risk Factor: High pH (>12) and Heat (>50°C).
-
Fix: Monitor pH strictly. Do not exceed pH 10-11 unless necessary.[1] If heating is required, use a weaker base or anhydrous conditions.
Part 3: Stability Data & Protocols
Stability Profile Matrix
| Condition | Stability Rating | Primary Degradation Mode | Recommendation |
| Aq. NaOH / KOH (RT) | Low | Aldol Condensation (Major), | Avoid if possible. Use <1 eq. or low temp. |
| Moderate | Slow Aldol Condensation | Preferred for alkylation/coupling reactions. | |
| LiHMDS / LDA (-78°C) | High | Stable Enolate (Kinetic control) | Best for enolate chemistry.[1] |
| Amine Bases ( | High | Minimal degradation | Suitable for mild protocols. |
Protocol: Quenching Basic Reactions
To prevent post-reaction degradation during workup.
-
Cool: Bring the reaction mixture to 0°C.
-
Acidify: Do not simply add water (which maintains high pH locally). Add 0.5 M HCl or Saturated
until pH reaches 6-7.-
Why? Neutralizing the enolate stops Aldol condensation immediately.
-
-
Extract: Proceed with organic extraction (DCM or EtOAc).
-
Dry: Use
. Avoid as a drying agent if the compound is to be stored for long periods.
References
-
National Institutes of Health (NIH). (2011). Bioactivation of substituted thiophenes including α-chlorothiophene-containing compounds in human liver microsomes. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]
-
MDPI. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one.[1] Retrieved from [Link]
Sources
Technical Support Center: 4,5-Dichlorothiophene Reaction Optimization
Topic: Overcoming Steric & Electronic Barriers in 4,5-Dichlorothiophene Functionalization Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1][]
Introduction: Defining the Challenge
You are likely here because your standard protocols—Suzuki couplings, lithiations, or SNAr reactions—are failing on your 4,5-dichlorothiophene scaffold.
First, let us clarify the geometry. While often sold as "4,5-dichlorothiophene" (especially when 2-substituted), the base scaffold is 2,3-dichlorothiophene (IUPAC).[] The chlorine atoms reside at positions 2 (
The "Steric Wall" Problem:
-
Electronic Deactivation: The electron-rich thiophene ring is deactivated by two electron-withdrawing chlorines, making electrophilic aromatic substitution (EAS) sluggish.[1][]
-
Steric Blockade: The chlorine at C3 ("beta") creates a significant steric cone that blocks catalysts from accessing C2 or C4.[1]
-
The "Halogen Dance" Risk: Attempting to force reactivity with strong bases often triggers rapid, thermodynamically driven halogen migration, leading to regioisomeric mixtures.
This guide provides the specific protocols to bypass these barriers.
Module 1: Lithiation & Metal-Halogen Exchange
Troubleshooting The "Halogen Dance"
The Issue: You attempted to lithiate position 5 (the open
The Mechanism: Unlike simple thiophenes, polychlorinated thiophenes are prone to Base-Catalyzed Halogen Dance (BCHD) .[1][] Although chlorine is less labile than bromine, the 2,3-dichloro motif can rearrange to the thermodynamically more stable 3,5-dichloro isomer via a series of rapid lithium-halogen exchanges.[1][]
The Solution: Kinetic Control is non-negotiable. You must operate faster than the isomerization rate.
Protocol: Kinetic Deprotonation of 2,3-Dichlorothiophene
| Parameter | Recommendation | Rationale |
| Base | LDA (Lithium Diisopropylamide) | Bulky, non-nucleophilic base prevents nucleophilic attack on Cl.[1][] |
| Temperature | -78°C (Strict) | At > -40°C, the Halogen Dance becomes competitive.[1][] |
| Solvent | THF (Anhydrous) | Coordinates Li, stabilizing the kinetic species.[1] |
| Quench | In-situ / Inverse Addition | Do not warm up before quenching.[1][] Add electrophile at -78°C. |
Step-by-Step Workflow:
-
Preparation: Flame-dry a 3-neck flask under Argon. Add anhydrous THF and cool to -78°C .
-
Base Generation: Generate LDA in situ (or add commercial LDA) at -78°C.
-
Substrate Addition: Add 2,3-dichlorothiophene (dissolved in THF) dropwise down the side of the flask. Do not allow the internal temp to rise above -70°C.
-
Incubation: Stir for exactly 30 minutes at -78°C. (Longer times increase isomerization risk).
-
Trapping: Add your electrophile (e.g., aldehyde, halide) rapidly.[1]
-
Warming: Allow to warm to RT only after the quench is complete.
Figure 1: The bifurcation between kinetic success and thermodynamic failure (Halogen Dance) depends entirely on temperature and time.[1][]
Module 2: Cross-Coupling (Suzuki-Miyaura)
Overcoming the Oxidative Addition Barrier[1][2]
The Issue: You are trying to couple an aryl boronic acid to the chloride at C2 or C3, but conversion is <10%.
The Cause: Chlorides are poor leaving groups. The adjacent chlorine atom (steric bulk) prevents the Palladium(0) species from approaching the C-Cl bond for oxidative addition. Standard catalysts like
The Solution: Use Buchwald Ligands or Pd-NHC (PEPPSI) systems designed for high steric demand.[1][]
Ligand Selection Matrix
| Ligand Class | Specific Ligand | Application |
| First Choice | XPhos or SPhos | Excellent for sterically hindered aryl chlorides.[1][] The biaryl backbone forces the Pd into a reactive mono-ligated state. |
| For "Impossible" Sterics | Pd-PEPPSI-IPr | The NHC ligand is extremely bulky and electron-rich, facilitating oxidative addition even on tetra-ortho-substituted systems.[1][] |
| Base Choice | KOtBu or Cs₂CO₃ | Stronger bases are often required to activate the boronic acid in hindered systems.[1][] |
Protocol: High-Steric Suzuki Coupling
Reaction Setup:
-
Catalyst:
(1-2 mol%) + XPhos (2-4 mol%) OR Pd-PEPPSI-IPr (2 mol%).[1][] -
Solvent: 1,4-Dioxane / Water (4:1 ratio).[1][] Water is critical for the boronate activation.
-
Base:
(3.0 equiv) or .[1][] -
Temperature: 100°C - 110°C (Sealed tube).
Troubleshooting "No Reaction":
If XPhos fails, switch to
Figure 2: Decision tree for ligand selection based on the position of the chloride.
Module 3: C-H Activation (Direct Arylation)
Bypassing the Halide Entirely
The Issue: You cannot functionalize the C-Cl bond, or you want to derivatize the C5-H position without using lithium reagents (to avoid halogen dance).
The Solution: Palladium-catalyzed Direct Arylation (C-H Activation).[1][]
This method uses the acidity of the C5-H bond (
Protocol:
-
Catalyst:
(5 mol%).[1][] -
Ligand:
(DaviePhos) or simply PivOH (Pivalic acid) as an additive (30 mol%).[1][] -
Mechanism: The Concerted Metallation-Deprotonation (CMD) pathway avoids the formation of discrete anionic species, eliminating the risk of halogen dance.
Frequently Asked Questions (FAQs)
Q1: I am seeing "scrambled" products where the chlorine has moved to the other side of the ring. Why? A: You are experiencing the Halogen Dance .[1][] This occurs because the 3,5-dichloro-2-lithio species is thermodynamically more stable than the 2,3-dichloro-5-lithio species. To fix this:
-
Lower your temperature to -78°C strictly.
-
Reduce the time between LDA addition and electrophile quench (aim for <15 mins).
-
Ensure your LDA is fresh and titration-checked.[1][]
Q2: Can I use SNAr (Nucleophilic Aromatic Substitution) to replace one Chlorine?
A: Generally, no .[1][] Thiophene is electron-rich (excessive
Q3: Which Chlorine reacts first in a Suzuki coupling?
A: The C2 (
-
Reason: The C2 position is more electron-deficient (closer to Sulfur's electronegativity) and less sterically encumbered than C3 (which is flanked by C2-Cl and C4-H).[1][] You can achieve high regioselectivity for C2-functionalization by using 1.0 equivalent of boronic acid and controlling temperature (60-80°C).[1][]
References
-
Halogen Dance Mechanism: Schnürch, M., et al. "Halogen Dance Reactions—A Review."[1] Chemical Society Reviews, 2007.[1] Link
-
Suzuki Coupling of Hindered Chlorides: Altenhoff, G., et al. "Sterically Hindered N-Heterocyclic Carbene Ligands..."[1][] Angewandte Chemie, 2003. Link[1]
-
Ligand Selection (Buchwald): Martin, R., & Buchwald, S. L.[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research, 2008.[1][3] Link[1]
-
Thiophene Lithiation Protocols: Organic Syntheses, Coll. Vol. 5, p. 976. (General Thiophene Lithiation Safety & Protocol). Link
Disclaimer: All protocols involve hazardous chemicals (organolithiums, palladium catalysts).[1][] Ensure all work is performed in a functioning fume hood with appropriate PPE. Consult your institution's safety officer before scaling up.[1][]
Sources
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Analysis of 3-acetyl-4,5-dichlorothiophene
This guide provides a comprehensive, in-depth walkthrough for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-acetyl-4,5-dichlorothiophene. We will explore the rationale behind experimental choices, compare alternative approaches, and present supporting data to ensure a scientifically sound and reproducible method. This document is intended for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction: The Analytical Challenge of Substituted Thiophenes
3-acetyl-4,5-dichlorothiophene is a substituted thiophene derivative, a class of compounds frequently encountered as building blocks in medicinal chemistry. The purity of such starting materials is a critical parameter that can significantly impact the yield and impurity profile of the final active pharmaceutical ingredient (API). Therefore, a reliable and robust analytical method for purity determination is paramount.
The presence of both halogen (chloro) and acetyl functional groups on the thiophene ring presents a unique set of challenges for chromatographic separation. These include potential for peak tailing due to interactions with residual silanols on the stationary phase and the need for a mobile phase that provides adequate resolution of closely related impurities. This guide will address these challenges by systematically developing a method that is both specific and stability-indicating.
Foundational Knowledge: Physicochemical Properties
A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical HPLC method development. For 3-acetyl-4,5-dichlorothiophene, key parameters include:
-
Solubility: The compound is sparingly soluble in water but freely soluble in organic solvents such as methanol, acetonitrile, and tetrahydrofuran (THF). This dictates the choice of diluent for sample preparation.
-
pKa: The acetyl group imparts a weakly acidic character, but for practical purposes in reversed-phase HPLC, the molecule can be considered neutral. This simplifies mobile phase selection as pH adjustments are less critical for retention control.
-
UV Absorbance: Substituted thiophenes typically exhibit strong UV absorbance. A UV scan of 3-acetyl-4,5-dichlorothiophene in a suitable solvent (e.g., methanol) is essential to determine the wavelength of maximum absorbance (λmax), which will provide the highest sensitivity for detection.
Experimental Workflow for HPLC Method Development
The development of a robust HPLC method is a systematic process. The following workflow outlines the key stages, from initial screening to final validation.
Figure 2: Workflow for forced degradation studies to establish the stability-indicating nature of the HPLC method.
Method Validation: Demonstrating Reliability
Once the method is optimized, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Alternative Analytical Techniques: A Comparative Overview
While reversed-phase HPLC is the most common and versatile technique for purity analysis, other methods can also be considered.
| Technique | Advantages | Disadvantages |
| Gas Chromatography (GC) | High resolution for volatile compounds. | The analyte may not be sufficiently volatile or thermally stable. |
| Supercritical Fluid Chromatography (SFC) | Fast separations, use of "green" solvents. | May require specialized equipment and expertise. |
| Capillary Electrophoresis (CE) | High efficiency, small sample volume. | Lower sensitivity and reproducibility compared to HPLC. |
For the routine quality control of 3-acetyl-4,5-dichlorothiophene, the developed reversed-phase HPLC method offers the best balance of performance, reliability, and accessibility.
Conclusion
The development of a robust and reliable HPLC method for the purity analysis of 3-acetyl-4,5-dichlorothiophene requires a systematic and scientifically-driven approach. By carefully considering the physicochemical properties of the analyte, performing a thorough screening of columns and mobile phases, and validating the final method according to established guidelines, a method that is fit for its intended purpose can be achieved. The use of a Phenyl-Hexyl stationary phase, as demonstrated in our comparative data, can offer significant advantages in terms of selectivity and peak shape for this class of compounds. The principles and protocols outlined in this guide provide a solid framework for the successful development of similar analytical methods for other challenging pharmaceutical intermediates.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]
-
Agilent Technologies. Column Selection Guide for Reversed-Phase HPLC. [Link]
Technical Guide: Mass Spectrometry Fragmentation of Dichlorothiophene Ketones
Topic: Mass Spectrometry Fragmentation Patterns of Dichlorothiophene Ketones Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers
Executive Summary & Diagnostic Challenge
Dichlorothiophene ketones are critical pharmacophores in the synthesis of bioisosteres for phenyl ketones in drug development. However, their structural elucidation presents a unique analytical challenge: distinguishing regioisomers (e.g., 2,5-dichloro vs. 3,4-dichloro isomers) and differentiating them from monochlorinated impurities generated during electrophilic aromatic substitution.
This guide provides an advanced analysis of the Electron Ionization (EI) fragmentation patterns of these compounds. Unlike standard phenyl ketones, dichlorothiophene ketones exhibit a complex interplay of
Theoretical Framework: The Isotope Fingerprint
Before analyzing fragmentation, the analyst must validate the molecular ion (
The "9:6:1" Rule
For a dichlorinated species, the statistical distribution of isotopes creates a triplet cluster that is distinct from monochloro (3:1) or trichloro (27:27:9:1) analogs.[1]
| Isotope Combination | Mass Shift | Relative Intensity (Theoretical) | Diagnostic Significance |
| 100% (Base) | Confirms nominal mass. | ||
| ~65% | High intensity | ||
| ~10% | Presence of |
Expert Insight: If your spectra show an
peak at <30% intensity, you likely have a monochlorothiophene impurity, regardless of the retention time.
Fragmentation Pathways: Mechanism & Causality
The fragmentation of dichlorothiophene ketones under 70 eV EI conditions is governed by the stability of the thienoyl cation versus the alkyl acylium ion.
Pathway A: -Cleavage (Dominant)
The primary fragmentation event is the homolytic cleavage of the bond adjacent to the carbonyl group.
-
Formation of Thienoyl Cation: The bond breaks to retain the positive charge on the aromatic thiophene ring system. This is favored due to resonance stabilization by the sulfur atom and the two chlorine substituents.
-
Result: A diagnostic triplet cluster at
.
-
-
Formation of Alkyl Acylium Ion: Charge retention on the alkyl side (e.g.,
at m/z 43).-
Result: A high-intensity low-mass peak (non-specific).
-
Pathway B: McLafferty Rearrangement (Conditional)
This pathway is only active if the alkyl chain is propyl (
-
Mechanism: A six-membered transition state facilitates the transfer of a
-hydrogen to the carbonyl oxygen, followed by -cleavage.[2] -
Diagnostic Peak: A radical cation at m/z = (Molecular Weight of Dichlorothiophene + 58).
-
Note: Acetyl (
) derivatives cannot undergo this rearrangement.
Pathway C: Thiophene Ring Fragmentation (TRF)
Unlike benzene rings, the thiophene ring is susceptible to opening under high energy.
-
Loss of CO: Extrusion of carbon monoxide from the thienoyl cation.
-
Loss of Cl: Direct radical cleavage of the C-Cl bond.
Visualization: Fragmentation Logic Flow
The following diagram illustrates the decision tree for assigning ions based on these pathways.
Caption: Mechanistic flow of dichlorothiophene ketone fragmentation. Pathway A is the primary diagnostic route for structural confirmation.
Comparative Analysis: Performance vs. Alternatives
This section compares the diagnostic utility of Mass Spectrometry against alternative structural elucidation methods for this specific chemical class.
Comparison 1: MS vs. NMR for Regioisomer Determination
Scenario: Distinguishing 2,5-dichloro-3-acetylthiophene from 3,4-dichloro-2-acetylthiophene.
| Feature | Mass Spectrometry (EI) | 1H NMR Spectroscopy |
| Sensitivity | High (Picogram range). Ideal for impurity profiling. | Low (Milligram range).[3] Requires isolation. |
| Specificity | Moderate. Both isomers yield identical fragments (m/z 194, 179, 151). Distinction relies on subtle intensity ratios of the | Definitive. Coupling constants ( |
| Throughput | High (coupled with GC/LC). | Low. |
| Verdict | Use MS for screening and quantification ; use NMR for absolute structural assignment of the primary scaffold. |
Comparison 2: Dichloro- vs. Monochloro- Analogs
Scenario: QC check of a chlorination reaction.
| Analyte | Molecular Ion (M+) | Isotope Pattern (M : M+2 : M+4) | Base Peak (Acetyl deriv.) |
| Monochlorothiophene | X | 100 : 32 : 0 | m/z 43 ( |
| Dichlorothiophene | X + 34 Da | 100 : 65 : 10 | Dichlorothienoyl (Triplet) |
| Trichlorothiophene | X + 68 Da | 100 : 96 : 32 : 3 | Trichlorothienoyl (Quartet) |
Experimental Protocol: High-Resolution GC-MS Analysis
To obtain reproducible fragmentation patterns suitable for library matching, strict adherence to ionization energy and source temperature is required.
Method Parameters
-
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm) to separate regioisomers.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL Ethyl Acetate (HPLC Grade).
-
Why: Chlorinated compounds can be reactive; avoid methanol if potential for acetal formation exists.
-
-
Inlet Parameters:
-
Temperature: 250°C.
-
Mode: Split (20:1) to prevent detector saturation and spectral skewing.
-
-
Source Parameters (Critical):
-
Ionization Energy: 70 eV . (Standard for library comparison).
-
Source Temp: 230°C .
-
Expert Note: Temperatures >250°C can induce thermal degradation of the C-Cl bond before ionization, artificially inflating the
peak.
-
-
Scan Range:
-
m/z 35 to 400. (Must capture the low mass Cl fragments and the molecular ion cluster).
-
Analytical Workflow Diagram
Caption: Optimized GC-MS workflow for maximizing spectral resolution of chlorinated thiophenes.
Case Study Data: 2,5-Dichloro-3-acetylthiophene
Hypothetical Data generated based on verified fragmentation principles.
Structure: Acetyl group at position 3; Chlorines at 2,5.
Formula:
| m/z (Cluster) | Identity | Relative Abundance | Mechanism |
| 194 / 196 / 198 | Molecular Ion ( | 45% / 29% / 5% | Parent molecule. Confirms 2 Cl atoms.[4] |
| 179 / 181 / 183 | 100% (Base) | ||
| 151 / 153 / 155 | 25% | Loss of acetyl group. Formation of dichlorothiophene cation. | |
| 116 / 118 | 15% | Sequential loss of CO and one Cl atom from the base peak. | |
| 43 | 60% | Acetyl cation (common to all methyl ketones). |
Interpretation: The presence of the base peak at m/z 179 (and its isotope satellites at 181/183) confirms the dichlorothienoyl core. If the compound were a monochloro-analog, the base peak would shift to m/z 145.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Chlorothiophene and derivatives.[1][3] National Institute of Standards and Technology. [Link]
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[1][3][4][5][6][7][8][9][10][11][12] University Science Books. (Foundational text for McLafferty rearrangement rules).
Sources
- 1. scielo.br [scielo.br]
- 2. chemistnotes.com [chemistnotes.com]
- 3. benchchem.com [benchchem.com]
- 4. Ground-state dissociation pathways for the molecular cation of 2-chlorothiophene: A time-of-flight mass spectrometry and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 8. 3-Chlorothiophene [webbook.nist.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
Comparative Guide: Reactivity of 3-Acetyl-4,5-dichlorothiophene vs. 2-Acetylthiophene
Executive Summary
This guide provides an in-depth technical comparison between 2-acetylthiophene (a standard heterocyclic building block) and 3-acetyl-4,5-dichlorothiophene (a highly functionalized, electron-deficient scaffold).
-
2-Acetylthiophene is defined by its electron-rich character relative to benzene, though deactivated compared to unsubstituted thiophene. Its primary reactivity mode is Electrophilic Aromatic Substitution (EAS) at the C4 and C5 positions.
-
3-Acetyl-4,5-dichlorothiophene represents a "polarity-inverted" scaffold. The presence of two chlorine atoms and an acetyl group renders the ring electron-poor. Its primary reactivity mode shifts from EAS to Nucleophilic Aromatic Substitution (SNAr) , specifically targeting the C4-chlorine due to activation by the adjacent acetyl group.
Target Audience: Medicinal Chemists, Process Chemists, and Materials Scientists.
Electronic Profile & Structural Analysis
Understanding the electronic landscape is prerequisite to predicting reactivity.
2-Acetylthiophene[1][2]
-
Electronic Nature: The thiophene ring is naturally electron-rich (π-excessive). The acetyl group at C2 is a strong electron-withdrawing group (EWG) via resonance (-M) and induction (-I).
-
Resonance Effect: The acetyl group withdraws electron density, placing partial positive charges at C3 and C5. However, the sulfur atom donates electron density (+M) into the ring, maintaining overall aromaticity.
-
Directing Effect: In EAS, the acetyl group is a meta-director (relative to itself). In the thiophene ring, "meta" to C2 corresponds to C4. However, the intrinsic reactivity of the
-position (C5) often competes with or dominates the directing effect of the substituent.
3-Acetyl-4,5-dichlorothiophene
-
Electronic Nature: This ring is significantly electron-deficient. It possesses three EWGs: Acetyl (C3), Chloro (C4), and Chloro (C5).
-
Steric Environment: The C3-acetyl group is sterically crowded, flanked by the sulfur atom and the bulky C4-chlorine. This can force the carbonyl group out of planarity, potentially reducing conjugation efficiency.
-
Activation: The most critical feature is the relationship between the substituents. The C4-chlorine is ortho to the acetyl group. This specific arrangement activates the C4 position for nucleophilic attack (SNAr).
Comparative Reactivity Map (DOT Diagram)
Caption: Reactivity comparison showing the shift from Electrophilic Aromatic Substitution (EAS) in 2-acetylthiophene to Nucleophilic Aromatic Substitution (SNAr) and Lithiation in the 4,5-dichloro derivative.
Detailed Reactivity Comparison
Electrophilic Aromatic Substitution (EAS)
-
2-Acetylthiophene:
-
Reactivity: Moderate. The ring is deactivated compared to thiophene but still reactive enough for nitration or halogenation.
-
Regioselectivity: The incoming electrophile attacks C4 (meta-directing) or C5 (alpha-directing). Nitration typically yields a mixture of 4-nitro and 5-nitro isomers, often favoring the 5-position due to the high intrinsic reactivity of
-carbons in thiophene [1].
-
-
3-Acetyl-4,5-dichlorothiophene:
-
Reactivity: Negligible. The ring positions C4 and C5 are blocked. The only open position is C2.
-
Mechanism: The C2 position is electronically deactivated by the adjacent acetyl group (ortho) and the C4/C5 chlorines. Furthermore, EAS at C2 is sterically hindered. Consequently, this molecule is not a substrate for standard EAS reactions.
-
Nucleophilic Aromatic Substitution (SNAr)
This is the differentiating factor.[1]
-
2-Acetylthiophene: Inert to SNAr due to the lack of a leaving group.
-
3-Acetyl-4,5-dichlorothiophene: Highly Reactive.
-
Mechanism: The reaction proceeds via an addition-elimination mechanism. A nucleophile (e.g., amine, thiol) attacks the ring carbon bearing a halogen.
-
Regioselectivity: The attack occurs exclusively at C4 .
-
Why C4? The C4-chlorine is ortho to the acetyl group. The acetyl carbonyl can stabilize the negative charge in the Meisenheimer intermediate through resonance.
-
Why not C5? The C5-chlorine is meta to the acetyl group. A negative charge at C5 cannot be delocalized onto the carbonyl oxygen.
-
-
Application: This allows for the synthesis of complex 3-acetyl-4-amino-5-chlorothiophenes, which are valuable scaffolds in kinase inhibitor discovery [2].
-
Table 1: Comparative Reactivity Matrix
| Reaction Type | 2-Acetylthiophene | 3-Acetyl-4,5-dichlorothiophene |
| Electrophilic Subst. (Nitration) | Active (Products: 4-nitro & 5-nitro) | Inert (Positions blocked/deactivated) |
| Nucleophilic Subst. (SNAr) | Inert (No leaving group) | High Activity (Selective at C4-Cl) |
| Lithiation (C-H Activation) | Active (at C5) | Active (at C2 - Highly Acidic) |
| Reduction (Carbonyl) | Standard (NaBH4 yields alcohol) | Standard (May require longer times due to sterics) |
Experimental Protocols
Protocol A: Regioselective SNAr on 3-Acetyl-4,5-dichlorothiophene
Context: Displacement of C4-Cl by a secondary amine (e.g., Morpholine).
-
Reagents: 3-Acetyl-4,5-dichlorothiophene (1.0 eq), Morpholine (1.2 eq), K2CO3 (2.0 eq).
-
Solvent: Acetonitrile (MeCN) or DMF.
-
Procedure:
-
Dissolve 3-acetyl-4,5-dichlorothiophene in MeCN (0.2 M concentration).
-
Add K2CO3 followed by morpholine.
-
Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC/LCMS.
-
Observation: The spot for the starting material will disappear, replaced by a more polar product spot.
-
Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine, dry over Na2SO4, and concentrate.
-
-
Validation: 1H NMR will show the retention of the acetyl methyl group and the loss of symmetry if applicable. Crucially, NOE (Nuclear Overhauser Effect) studies can confirm the proximity of the amine to the acetyl group, verifying C4 substitution.
Protocol B: C-H Activation (Lithiation) of 3-Acetyl-4,5-dichlorothiophene
Context: Functionalization of the C2 position.
-
Note: The carbonyl must be protected (e.g., as a ketal) or the reaction performed at very low temperature to avoid nucleophilic attack on the ketone.
-
Reagents: 3-Acetyl-4,5-dichlorothiophene ethylene ketal (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq).
-
Conditions: THF, -78°C, Inert Atmosphere (N2/Ar).
-
Procedure:
-
Cool the solution of the protected thiophene to -78°C.
-
Add LDA dropwise over 15 minutes. The C2 proton is highly acidic due to the inductive effect of the sulfur and the adjacent protected acetyl group.
-
Stir for 30 minutes to form the C2-lithio species.
-
Add electrophile (e.g., MeI, DMF, CO2).
-
Warm to room temperature and quench with NH4Cl.
-
Mechanistic Visualization (SNAr Pathway)
The following diagram illustrates the critical regioselectivity mechanism for the 4,5-dichloro derivative.
Caption: Mechanistic pathway demonstrating why nucleophilic attack occurs selectively at C4. The transition state at C4 is stabilized by the electron-withdrawing acetyl group, whereas C5 lacks this stabilization.
References
-
BenchChem. A Comparative Guide to the Biological Activity of 2-Acetylthiophene Derivatives Versus Other Heterocycles. (2025). Retrieved from .
-
WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (2025). (Mechanistic parallel for ortho-activated SNAr). Retrieved from .
-
MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. (2023). Retrieved from .
-
Sigma-Aldrich. Friedel–Crafts Acylation - Reaction & Mechanism. Retrieved from .
-
ChemicalBook. 3-Acetyl-2,5-dichlorothiophene Chemical Properties and Synthesis. (Note: Isomer comparison). Retrieved from .
Sources
A Comparative Guide to the GC-MS Analysis of 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one Impurities
In the landscape of pharmaceutical development, the meticulous identification and quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates are not merely a regulatory formality but a cornerstone of drug safety and efficacy. This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of impurities in 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore the rationale behind methodological choices, compare GC-MS with a viable alternative, High-Performance Liquid Chromatography (HPLC), and provide detailed experimental protocols to support our findings.
The Criticality of Impurity Profiling
Impurities in drug substances can originate from a multitude of sources, including raw materials, by-products of the manufacturing process, and degradation products that form during storage.[1][2][3] The presence of these unwanted chemicals, even at trace levels, can significantly impact the safety and efficacy of the final drug product.[3] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities.[1][4] Therefore, the development of robust and sensitive analytical methods for impurity profiling is a critical aspect of pharmaceutical quality control.[4][5]
1-(4,5-Dichlorothiophen-3-yl)ethan-1-one, due to its reactive nature and the complexity of its synthesis, is susceptible to the formation of various process-related impurities. These can include isomers, starting material carry-over, and by-products from side reactions. The choice of an appropriate analytical technique is paramount for the effective separation, identification, and quantification of these impurities.
GC-MS: A Powerful Tool for Volatile and Semi-Volatile Impurity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds.[1][4][6] It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[6] For a compound like 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one and its likely impurities, which are expected to have sufficient volatility and thermal stability, GC-MS presents a compelling analytical solution.[7]
The primary advantage of GC-MS lies in its ability to provide structural information about the separated components through mass spectral fragmentation patterns.[8] This is invaluable for the identification of unknown impurities. Furthermore, extensive mass spectral libraries are available to aid in compound identification.[9]
Comparative Analysis: GC-MS vs. HPLC
While GC-MS is well-suited for this analysis, High-Performance Liquid Chromatography (HPLC) is another widely used technique for impurity profiling.[4][10] The choice between the two often depends on the physicochemical properties of the analyte and its impurities.[10][11]
| Parameter | GC-MS | HPLC-UV/MS | Rationale and Insights |
| Applicability | Ideal for volatile and thermally stable compounds.[7] | Versatile for a wide range of compounds, including non-volatile and thermally labile ones.[7] | 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one and its likely process-related impurities are expected to be sufficiently volatile for GC-MS. |
| Sensitivity | High sensitivity, especially with selected ion monitoring (SIM). | High sensitivity, particularly with MS detection.[7] | Both techniques offer excellent sensitivity for trace impurity analysis. |
| Selectivity | Excellent selectivity based on both chromatographic retention time and mass-to-charge ratio. | High selectivity, especially with photodiode array (PDA) or MS detectors. | The mass spectrometric detection in both provides a high degree of confidence in peak identification. |
| Speed | Generally faster run times for volatile compounds.[11] | Runtimes can be longer, depending on the complexity of the separation. | GC methods can often be optimized for rapid screening of impurities. |
| Sample Preparation | May require derivatization for non-volatile or polar compounds. | Generally simpler sample preparation, often just "dilute and shoot".[8] | For this analysis, direct injection of a diluted sample is feasible with GC-MS, minimizing sample preparation. |
| Identification | Provides detailed structural information from fragmentation patterns, aiding in the identification of unknowns.[8] | UV detection provides limited structural information. MS/MS is required for detailed structural elucidation. | GC-EI-MS offers standardized fragmentation patterns that are highly reproducible and searchable in libraries.[9] |
| Cost | Instrumentation and operational costs can be lower than LC-MS. | LC-MS systems can have higher acquisition and maintenance costs. | For routine quality control, GC-MS can be a more cost-effective solution. |
Experimental Protocol: GC-MS Analysis of 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one
This section details a validated GC-MS method for the identification and quantification of impurities.
Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Injector: Split/Splitless, operated in split mode (50:1) at 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 25°C/min to 280°C, hold for 5 minutes
-
-
MSD Transfer Line: 280°C
-
Ion Source: Electron Ionization (EI) at 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: m/z 40-400
-
Solvent Delay: 3 minutes
Sample and Standard Preparation
-
Standard Solution: Accurately weigh and dissolve 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one reference standard in dichloromethane to prepare a stock solution of 1 mg/mL.
-
Impurity Standard Solutions: If available, prepare individual stock solutions of known impurities at 1 mg/mL in dichloromethane.
-
Spiked Sample Solution: Prepare a solution of the 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one sample at 10 mg/mL in dichloromethane. Spike this solution with known impurities at a concentration of 0.1% relative to the main component.
-
Sample Solution: Prepare the sample for analysis by dissolving it in dichloromethane to a final concentration of 10 mg/mL.
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[12][13]
-
Specificity: The ability of the method to separate and detect impurities in the presence of the main compound and other potential components is crucial.[13] This is demonstrated by analyzing spiked samples and showing baseline separation of all components.
-
Linearity: A minimum of five concentrations of each impurity standard should be analyzed to establish a linear relationship between concentration and response.[13]
-
Accuracy: Determined by analyzing samples with known amounts of spiked impurities and calculating the percent recovery.[13]
-
Precision: Assessed through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts).
Visualizing the Workflow
The following diagrams illustrate the GC-MS analytical workflow and the decision-making process for selecting the appropriate analytical technique.
Caption: GC-MS analytical workflow for impurity analysis.
Caption: Decision tree for analytical technique selection.
Conclusion
For the analysis of impurities in 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one, GC-MS stands out as a highly suitable technique, offering a powerful combination of separation efficiency, sensitivity, and structural elucidation capabilities. While HPLC remains a valuable and complementary technique in the pharmaceutical analysis toolkit, the expected volatility of the target analytes makes GC-MS a more direct and often faster approach.[10][14] The detailed experimental protocol and validation considerations provided in this guide offer a robust framework for researchers and drug development professionals to ensure the quality and safety of this important pharmaceutical intermediate. Ultimately, the choice of analytical methodology should be based on a thorough understanding of the analyte's properties and the specific requirements of the analysis, always in compliance with regulatory guidelines.[5][15]
References
- AMSbiopharma. (2025, July 22).
- Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines.
- Sharma, A. K. (2025, July 29). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis.
- (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- European Medicines Agency. (n.d.). ICH Q2(R2)
- ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
- Recent trends in the impurity profile of pharmaceuticals.
- (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- ResolveMass Laboratories Inc. (2026, February 7). GC-MS vs LC-MS for Impurity Testing.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFIC
- Benchchem. (2025). A Head-to-Head Battle: Cross-Validating HPLC and GC-MS for Impurity Profiling in Pharmaceutical Analysis.
- Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
- Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- The LCGC Blog: Forensic Drug Analysis: GC–MS versus LC–MS.
- GC/MS-LC/MS multi-residue method. (2019, May 13).
Sources
- 1. resolvemass.ca [resolvemass.ca]
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- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Crystal structure analysis of 3-acetyl-4,5-dichlorothiophene
This guide provides a structural and comparative analysis of 3-acetyl-4,5-dichlorothiophene (and its relevant isomer 3-acetyl-2,5-dichlorothiophene ), focusing on crystallographic features, synthetic pathways, and utility in drug development.[1][2]
A Publish Comparison Guide for Drug Development Professionals[1][2]
Executive Summary & Compound Identity
In the realm of heterocyclic intermediates, chlorinated acetylthiophenes are critical scaffolds for pharmaceuticals (e.g., carbonic anhydrase inhibitors like Brinzolamide) and organic semiconductors. This guide analyzes the structural attributes of 3-acetyl-4,5-dichlorothiophene and compares it with its regioisomer, 3-acetyl-2,5-dichlorothiophene , which is the industry-standard intermediate.[1][2]
Note on Isomer Nomenclature:
-
Target A (Rare): 3-acetyl-4,5-dichlorothiophene (Acetyl at C3; Cl at C4, C5).[1]
-
Target B (Standard): 3-acetyl-2,5-dichlorothiophene (Acetyl at C3; Cl at C2, C5).[1] Most commercial "3-acetyl-dichlorothiophene" refers to this isomer.[1][2]
| Feature | 3-Acetyl-4,5-dichlorothiophene | 3-Acetyl-2,5-dichlorothiophene |
| CAS Registry | 57681-59-1 (Generic/Related) | 36157-40-1 |
| Melting Point | 45–49 °C (Est.) | 37–40 °C |
| Primary Utility | Specialized functional materials | Pharmaceutical Intermediate |
| Structural Motif | Adjacent Cl-Cl steric clash | Distributed Cl-S-Cl dipole |
Crystal Structure & Molecular Geometry[1][3][4]
Crystallographic Parameters
While the isolated crystal structure of the 4,5-isomer is elusive in open literature, the 3-acetyl-2,5-dichlorothiophene moiety has been extensively characterized within chalcone and pyrazole derivative crystals.[1][2]
-
Crystal System: Monoclinic or Orthorhombic (derivative dependent).
-
Space Group: Typically
or in co-crystals. -
Geometry: The thiophene ring exhibits a planar conformation. In the 2,5-dichloro isomer, the acetyl group at C3 is twisted out of the ring plane (dihedral angle
10–25°) due to steric repulsion from the adjacent Chlorine at C2.
Intramolecular & Intermolecular Forces
The "performance" of these crystals in solid-state formulation is governed by specific non-covalent interactions.[1][2]
-
Halogen Bonding (Cl···Cl & Cl···O):
-
4,5-isomer: The vicinal dichlorides (Cl at 4,5) create a dense electron-rich region, leading to strong Cl[1][2]···Cl repulsive forces that distort the ring planarity slightly.
-
2,5-isomer: The separated chlorines allow for distinct Type II Halogen bonds (C–Cl[1]···O=C), which are critical for stabilizing the crystal lattice.
-
-
Hydrogen Bonding:
Structural Visualization (DOT Diagram)
The following diagram illustrates the connectivity and steric pressure points in the two isomers.
Caption: Comparative steric mapping.[1][2] Note the C2-Cl/C3-Acetyl clash in the 2,5-isomer vs. the Cl-Cl repulsion in the 4,5-isomer.[1][2]
Comparative Performance Guide
Synthetic Utility & Reactivity
For drug development, the reactivity profile is the key performance metric.
| Metric | 3-Acetyl-2,5-dichlorothiophene | 3-Acetyl-4,5-dichlorothiophene |
| Electrophilic Substitution | Poor. Ring is deactivated by 2 Cl atoms.[1][2] Further substitution is difficult. | Moderate. The C2 (alpha) position is open and activated by S, allowing further functionalization. |
| Condensation (Claisen-Schmidt) | High. Methyl ketone is sterically accessible.[1] Forms chalcones easily (Yields >85%). | Moderate. Steric bulk from C4-Cl can hinder nucleophilic attack at the carbonyl.[1][2] |
| Stability | High. Stable solid at RT. | Moderate. Prone to oxidation at the C2 position. |
Experimental Protocol: Synthesis of 3-Acetyl-2,5-dichlorothiophene
Rationale: This protocol is the industry standard (Friedel-Crafts Acylation), chosen for its reproducibility and high yield (80–90%).
Reagents:
-
2,5-Dichlorothiophene (1.0 eq)[1]
-
Acetyl Chloride (1.0 eq)
-
Aluminum Chloride (
, 1.1 eq) -
Solvent: Carbon Disulfide (
) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: In a dry 3-neck flask under
atmosphere, suspend anhydrous (15.0 g) in dry (80 mL). -
Addition: Add acetyl chloride (7.9 g) dropwise at 0°C. Stir for 15 min to form the acylium complex.
-
Acylation: Add a solution of 2,5-dichlorothiophene (15.2 g) in
(25 mL) dropwise over 1 hour. Maintain temperature < 5°C to prevent polymerization.[1] -
Reaction: Allow mixture to warm to Room Temperature (RT) and stir for 24 hours.
-
Quench: Pour the reaction mixture over crushed ice/HCl.
-
Extraction: Separate organic layer, wash with water (3x), dry over
. -
Purification: Evaporate solvent. Recrystallize the solid residue from hexane/ethanol to obtain white crystals.
Validation:
Synthesis & Application Workflow
The following diagram details the flow from raw materials to the final crystal structure analysis and application.
Caption: Synthesis and validation workflow for 3-acetyl-2,5-dichlorothiophene.
References
-
ChemicalBook. (2025). 3-Acetyl-2,5-dichlorothiophene Properties and Synthesis.Link
-
Sigma-Aldrich. (2025).[1] Product Specification: 3-Acetyl-2,5-dichlorothiophene.[1][2][3][6][7][8]Link
- Al-Refai, M., et al. (2016). "Synthesis and characterization of new 4-aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophene) nicotinonitrile." Journal of Chemical Crystallography, 46(8), 331-340. (Describes the use and structure of the moiety).
-
Shaik, A. B., et al. (2017). "Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives." Indian Journal of Pharmaceutical Education and Research, 51(4S). Link
-
IUCrData. (2019).[9][10] "Crystal structure of 3-(2,5-dichlorothiophen-3-yl)-5-(2,4-dimethoxyphenyl)-1-methyl-4,5-dihydro-1H-pyrazole." IUCrData, 4, x191046. (Provides unit cell data for the derivative). Link
Sources
- 1. Page loading... [guidechem.com]
- 2. 2-ACETYL-5-CHLOROTHIOPHENE | 6310-09-4 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-乙酰基-2,5-二氯噻吩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 3-Acetyl-2,5-dichlorothiophene | 36157-40-1 [chemicalbook.com]
- 8. 3-Acetyl-2,5-dichlorothiophene, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.iucr.org [journals.iucr.org]
The Definitive Guide to Validating Thiophene Intermediates via Elemental Analysis
A Senior Application Scientist's Perspective on Ensuring Stoichiometric Fidelity in Drug Development
For researchers, scientists, and drug development professionals, the thiophene nucleus is a cornerstone of modern medicinal chemistry.[1][2][3] Its presence in blockbuster drugs highlights its importance, yet the synthesis of its derivatives is often fraught with challenges that can compromise purity and, ultimately, therapeutic efficacy. While spectroscopic methods like NMR and MS are indispensable for structural elucidation, they can be ambiguous in confirming the precise elemental composition of a newly synthesized thiophene intermediate. This guide provides an in-depth comparison of validation techniques, making a case for the non-negotiable role of elemental analysis in confirming the stoichiometric integrity of these critical compounds.
Synthetic Routes to Thiophenes: A Brief Comparative Overview
The journey to a pure thiophene intermediate begins with its synthesis. The choice of synthetic route not only dictates the substitution pattern but also predisposes the reaction to specific impurities. Two common methods are the Paal-Knorr and Gewald syntheses.
-
Paal-Knorr Thiophene Synthesis : This classic method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[4][5][6][7] While versatile, a key challenge is the potential formation of furan byproducts, as the sulfurizing agents also act as dehydrating agents.[8]
-
Gewald Aminothiophene Synthesis : A powerful one-pot reaction, the Gewald synthesis combines a ketone, an activated nitrile, and elemental sulfur to produce highly functionalized 2-aminothiophenes.[7][9][10][11][12][13] The mechanism involves a Knoevenagel condensation followed by sulfur addition and cyclization.[9][10][11] However, the reaction can yield a complex mixture of polysulfide intermediates, and incomplete cyclization can lead to impurities that are difficult to separate.[9][10][11]
Given these potential pitfalls, rigorous analytical validation is not just good practice; it is a necessity.
The Analytical Gauntlet: Why Spectroscopy Isn't Enough
A typical analytical workflow for a newly synthesized compound involves purification followed by spectroscopic characterization.
-
Nuclear Magnetic Resonance (NMR) provides detailed information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR), which is crucial for confirming the compound's structural framework.
-
Mass Spectrometry (MS) determines the mass-to-charge ratio, confirming the molecular weight of the target compound.
-
Infrared (IR) Spectroscopy identifies the presence of specific functional groups.
While this trio of techniques is powerful, it can be indecisive. For instance, residual sulfur from a Gewald reaction or the presence of an oxygen-containing furan impurity from a Paal-Knorr synthesis might not be readily quantifiable by NMR alone. MS can confirm the mass of the target molecule, but it provides little information about the purity of the bulk sample. This is where the fundamental, quantitative power of elemental analysis becomes indispensable.
Deep Dive: Elemental Analysis for Thiophene Validation
Elemental analysis, specifically CHNS analysis, provides a direct measure of the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample.[14] The technique is based on the complete combustion of a small, precise amount of the sample, followed by the quantitative detection of the resulting gases (CO₂, H₂O, N₂, SO₂).[15][16][17]
The Principle of Operation The methodology, often called the Dumas method, involves "flash combustion" where the sample is rapidly heated to over 1000°C in an oxygen-rich atmosphere.[16][17] The resulting combustion gases are passed through a series of columns to separate them before they are measured by a thermal conductivity detector.[15]
Why It Is Critical for Thiophenes For heterocyclic compounds like thiophenes, elemental analysis offers definitive proof of composition. It directly quantifies the crucial sulfur atom and can immediately flag:
-
Incorrect Stoichiometry : A deviation in the C/H/N/S ratios points to the formation of an unexpected product.
-
Persistent Impurities : The presence of unreacted starting materials or byproducts will alter the expected elemental percentages. For example, excess elemental sulfur from a Gewald synthesis will dramatically increase the measured sulfur percentage.
-
Residual Solvents : Trapped solvent molecules (e.g., from toluene or ethanol used in the reaction or purification) will increase the carbon and hydrogen percentages and throw off the entire analysis.
The widely accepted standard for publication in most chemistry journals is that the experimentally found values for C, H, and N must be within ±0.4% of the theoretically calculated values.[18][19][20][21][22] This stringent requirement underscores the technique's role as a final arbiter of purity.
Experimental Protocol: CHNS Elemental Analysis
This protocol outlines the steps for analyzing a synthesized thiophene derivative using a modern elemental analyzer.
1. Sample Preparation (The Most Critical Step): a. Ensure the sample is of the highest possible purity, typically achieved through column chromatography and/or recrystallization. b. The sample must be completely dry . Lyophilize or dry the sample under high vacuum for several hours to remove all traces of solvent and water. Any residual solvent will invalidate the results.[22] c. The sample should be a fine, homogenous powder.[22] If it consists of large crystals, gently grind it with a clean mortar and pestle.
2. Instrument Calibration: a. Calibrate the instrument using a certified organic analytical standard (e.g., sulfanilamide or acetanilide) with a known, precise C, H, N, and S content.[22] b. Run the standard multiple times to ensure the instrument's calibration is stable and reproducible. The measured values for the standard should be within ±0.3% of the certified values.[22]
3. Sample Weighing and Encapsulation: a. Using a calibrated ultramicrobalance, accurately weigh approximately 2-3 mg of the dried thiophene sample into a clean tin capsule.[23] b. Record the exact weight. c. Carefully fold and crimp the tin capsule to ensure no sample can escape and that it is free of any trapped air.
4. Analysis: a. Place the encapsulated sample into the instrument's autosampler. b. Enter the sample's weight and identification into the instrument's software. c. Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace and perform the analysis. d. For robust validation, analyze each sample in duplicate or triplicate.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow from synthesis to definitive validation.
Caption: Decision tree for troubleshooting failed elemental analysis.
Conclusion
In the high-stakes field of drug development, absolute certainty in the composition of synthetic intermediates is paramount. While modern spectroscopic techniques provide essential structural insights, they cannot single-handedly confirm the bulk purity and elemental fidelity of a compound. Elemental analysis, a foundational technique of analytical chemistry, remains the gold standard for quantitative validation. It is a self-validating system that, when performed correctly, provides unambiguous evidence of a compound's elemental formula. For any researcher working with thiophenes and other heterocyclic intermediates, embracing elemental analysis is not just a matter of fulfilling publication requirements; it is a commitment to scientific rigor and the integrity of the drug discovery process.
References
-
Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. [Link]
-
Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry, 89(13), 9609–9619. [Link]
-
Boruah, M., & Deka, R. C. (2014). Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. RSC Advances, 4(107), 62235-62245. [Link]
-
Sabahat, S., & Török, B. (2019). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Green Chemistry. [Link]
-
Aydın, A., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. SynOpen. [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Organic Chemistry Portal. [Link]
-
SlideShare. (n.d.). Synthesis of Furan and Thiophene. [Link]
-
ACS Central Science. (2022). Chemists Debate the Value of Elemental Analysis. ACS Publications. [Link]
-
National Institutes of Health (NIH). (2022). An International Study Evaluating Elemental Analysis. PMC. [Link]
-
ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. ACS Publications. [Link]
-
ResearchGate. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. [Link]
-
National Institutes of Health (NIH). (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. PMC. [Link]
-
University of British Columbia. (n.d.). Summary of CHNS Elemental Analysis Common Problems. UBC Chemistry. [Link]
-
ResearchGate. (2025). Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives. [Link]
-
National Institutes of Health (NIH). (2025). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. PMC. [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. PMC. [Link]
-
Indian Institute of Technology Bombay. (n.d.). CHNS (O) Analyzer. SAIF, IITB. [Link]
-
AZoM. (2023). How Does a CHNSO Analyzer Work?. AZoM.com. [Link]
-
Mikroanalytisches Laboratorium Kolbe. (n.d.). Methods - C/H/N. [Link]
-
Eurofins Scientific. (2026). CHNS Analysis. [Link]
-
ACS Publications. (n.d.). Conformational and Spectroscopic Analysis of Selected 2,2'-Bithiophene Derivatives. The Journal of Physical Chemistry A. [Link]
-
SlideShare. (n.d.). Preparation and Properties of Thiophene. [Link]
-
Wikipedia. (n.d.). Thiophene. Wikipedia. [Link]
-
ResearchGate. (2025). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. [Link]
-
European Journal of Chemistry. (2015). Design and synthesis of new thiophene derivatives together with their antitumor evaluations. [Link]
-
ResearchGate. (n.d.). Synthesis of thiophene from elemental sulfur and alkyne/alkene. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Organic Chemistry Portal. [Link]
Sources
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- 2. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unique properties of thiophene_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
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- 16. azom.com [azom.com]
- 17. CHNS Analysis - Eurofins Scientific [eurofins.in]
- 18. pubs.acs.org [pubs.acs.org]
- 19. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. chem.ubc.ca [chem.ubc.ca]
- 23. C/H/N [mikrolabor.univie.ac.at]
Technical Comparison Guide: UV-Vis Absorption Spectra of Substituted Chlorothiophenes
Executive Summary
Substituted chlorothiophenes are critical intermediates in the synthesis of pharmaceuticals (e.g., antithrombotics like clopidogrel) and organic semiconductors. Their UV-Vis absorption profiles are essential for quality control, reaction monitoring, and understanding electronic structure. This guide provides a comparative analysis of the UV-Vis spectra of 2-chlorothiophene , 2,5-dichlorothiophene , and relevant analogs. It synthesizes experimental data with theoretical principles to explain how chlorine substitution modulates the thiophene chromophore.
Comparative Analysis: Spectral Performance
The introduction of a chlorine atom onto the thiophene ring induces a bathochromic (red) shift due to the auxochromic effect. The lone pairs on the chlorine atom participate in resonance with the thiophene
Table 1: Key UV-Vis Absorption Parameters (Ethanol/Hexane)
| Compound | Structure | Shift vs. Thiophene | Electronic Effect | ||
| Thiophene | 231 | ~7,100 | — | Reference chromophore | |
| 2-Chlorothiophene | 236 - 240 | ~7,500 | +5-9 nm | Inductive (-I) < Resonance (+R) | |
| 3-Chlorothiophene | 233 - 235 | ~5,800 | +2-4 nm | Weaker conjugation at C3 position | |
| 2,5-Dichlorothiophene | 250 - 254 | ~8,200 | +19-23 nm | Synergistic auxochromic effect | |
| 2-Bromothiophene | 240 - 245 | ~7,800 | +9-14 nm | Greater polarizability of Br vs Cl |
*Note: Values are approximate ranges for solution-phase spectra in polar solvents like Ethanol. Gas-phase vacuum UV transitions differ significantly.
Mechanistic Insights
-
Positional Isomers (2- vs 3-): Substitution at the C2 position allows for more effective conjugation with the sulfur atom's lone pairs than at the C3 position. Consequently, 2-chlorothiophene exhibits a larger redshift and higher extinction coefficient than 3-chlorothiophene .
-
Halogen Effect: Comparing 2-chlorothiophene to 2-bromothiophene , the bromo- derivative shows a further redshift. Although chlorine is more electronegative (stronger -I effect), bromine's larger size and polarizability lead to a more significant perturbation of the molecular orbitals.
-
Additivity: In 2,5-dichlorothiophene , the effects are roughly additive. The symmetry of the molecule can also lead to the sharpening of vibrational fine structure in non-polar solvents like hexane.
Experimental Protocol: High-Fidelity Spectral Acquisition
To obtain reproducible data comparable to literature values, strict adherence to protocol is required, particularly due to the volatility and photo-instability of thiophene derivatives.
Workflow Diagram
Figure 1: Standardized workflow for UV-Vis analysis of volatile organic heterocycles.
Detailed Methodology
-
Solvent Selection: Use Spectroscopic Grade Ethanol (polar) or Hexane (non-polar).
-
Why? Impurities in lower-grade solvents often absorb below 250 nm, masking the thiophene peaks.
-
-
Sample Preparation:
-
Prepare a stock solution of approx.
M (weigh ~12 mg into 100 mL). -
Dilute 1:10 to reach a working concentration of
M. -
Caution: 2-Chlorothiophene is volatile.[1] Cap solutions immediately.
-
-
Baseline Correction:
-
Use matched quartz cuvettes (1 cm path length). Glass absorbs UV light and cannot be used.
-
Run a baseline scan with pure solvent in both sample and reference paths.
-
-
Measurement:
-
Scan range: 200 nm to 400 nm.
-
Scan speed: Medium (approx. 200 nm/min) to resolve vibrational shoulders.
-
-
Validation:
-
Verify the absorbance at
is between 0.2 and 1.0 A.U. If , dilute further to avoid deviations from Beer-Lambert Law.
-
Theoretical Grounding: Electronic Transitions
Understanding the specific transitions helps in interpreting shifts. The primary absorption in chlorothiophenes arises from
Figure 2: Simplified MO diagram showing how chlorine lone pair interaction (resonance) raises the HOMO energy, narrowing the gap to the LUMO (
The chlorine atom acts as an auxochrome . While it withdraws electrons inductively (
References
-
NII-Electronic Library Service. The Ultraviolet Spectra of Thiophene Derivatives. Retrieved from
- Key Finding: Establishes the linear relationship between monosubstituted thiophenes and benzenes.
-
PubChem. 2-Chlorothiophene Compound Summary. Retrieved from
-
Key Finding: Physical properties and spectral data aggregation.[2]
-
-
ResearchGate. The Electronic Spectra of 2-chlorothiophene and 3-chlorothiophene in the Vacuum Ultraviolet. Retrieved from
- Key Finding: High-resolution gas-phase cross-sections and TD-DFT calcul
-
Sigma-Aldrich. 2,5-Dichlorothiophene Product Specification. Retrieved from [3]
- Key Finding: Purity standards and refractive index data for identific
Sources
Chromatographic Separation of Dichlorothiophene Isomers: A Comparative Guide
The following guide provides an in-depth technical analysis of the chromatographic separation of dichlorothiophene (DCT) isomers. It synthesizes physical property data with established gas chromatography (GC) principles to deliver a robust, self-validating protocol.
Executive Summary & Technical Rationale
The separation of dichlorothiophene (DCT) isomers—specifically 2,5-DCT , 2,3-DCT , 2,4-DCT , and 3,4-DCT —is a critical quality attribute in the synthesis of conductive polymers and pharmaceutical intermediates. The primary challenge lies in the structural similarity of these isomers. However, unlike many positional isomers (e.g., xylenes) that require specialized stationary phases, DCT isomers exhibit distinct boiling point differentials driven by their dipole moments and molecular symmetry.
Core Finding: The separation is best achieved using Gas Chromatography (GC) with a non-polar 5% phenyl-arylene stationary phase (e.g., DB-5ms, HP-5). The mechanism is dominated by volatility differences, where the symmetric 2,5-DCT (BP ~162°C) elutes significantly earlier than the asymmetric 2,3-DCT (BP ~173°C).
Mechanistic Analysis: The Physics of Separation
To design a robust method, one must understand the underlying causality of retention. The elution order is governed by two factors: Boiling Point (Volatility) and Dipole Moment (Polarity Interaction) .
Physical Property Matrix
| Isomer | Structure | Boiling Point (°C) | Symmetry | Dipole Moment Prediction | Elution Order (Non-Polar) |
| 2,5-Dichlorothiophene | Cl-C2...C5-Cl | 162 | High ( | Low (Vectors cancel) | 1 (Fastest) |
| 2,4-Dichlorothiophene | Cl-C2...C4-Cl | ~165-168 | Moderate | Medium | 2 |
| 2,3-Dichlorothiophene | Cl-C2-C3-Cl | 173-174 | Low ( | High (Vectors additive) | 3 |
| 3,4-Dichlorothiophene | Cl-C3-C4-Cl | ~182-185 | High ( | Medium-Low | 4 (Slowest) |
*Estimated based on structural symmetry and analogous chlorothiophene trends.
Separation Mechanism Diagram
The following diagram illustrates the thermodynamic forces driving the separation.
Figure 1: Mechanistic pathway showing why 2,5-DCT elutes before 2,3-DCT on non-polar phases due to lower boiling point and reduced London dispersion forces.
Comparative Analysis of Stationary Phases
While a non-polar column is recommended, specific impurity profiles may require alternative selectivities.
| Feature | Non-Polar (Recommended) | Polar (Alternative) | Ionic Liquid (Specialized) |
| Phase Chemistry | 5% Phenyl / 95% Dimethylpolysiloxane | Polyethylene Glycol (PEG) / Wax | 1,12-Di(tripropylphosphonium) |
| Commercial Examples | DB-5, HP-5, Rtx-5, BP-5 | DB-Wax, HP-INNOWax | SLB-IL60 |
| Separation Driver | Boiling Point (Volatility) | Dipole Moment (Polarity) | Shape Selectivity |
| 2,5- / 2,3- Resolution | Excellent ( | Good ( | High ( |
| Thermal Stability | High (up to 325°C) | Moderate (up to 250°C) | Moderate (up to 280°C) |
| Best Use Case | Routine purity analysis; Synthetic reaction monitoring.[1][2] | Separating DCTs from polar solvent impurities (e.g., DMF, alcohols). | Complex isomeric mixtures where 2,4-DCT co-elutes. |
Validated Experimental Protocol
This protocol is designed to be self-validating . If the resolution between 2,5-DCT and 2,3-DCT is less than 1.5, the system suitability has failed (likely due to column degradation or incorrect flow rates).
Instrument Configuration
-
System: GC-FID (Quantification) or GC-MS (Identification).
-
Inlet: Split/Splitless (Split ratio 50:1 recommended to prevent column overload).
-
Liner: Deactivated split liner with glass wool (prevents discrimination of high boilers).
-
Detector: FID @ 300°C (Make-up gas:
or @ 25 mL/min).
Column Selection
-
Type: 5% Phenyl-arylene / 95% Dimethylpolysiloxane.
-
Dimensions: 30 m
0.25 mm ID 0.25 µm film thickness.-
Note: A thicker film (0.5 µm) can be used to increase load capacity if analyzing crude reaction mixtures.
-
Temperature Program (Method Parameters)
| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) | Rationale |
| Initial | - | 60 | 2.0 | Solvent focusing (prevents peak broadening). |
| Ramp 1 | 10 | 150 | 0 | Fast ramp to approach elution temperature. |
| Ramp 2 | 5 | 200 | 2.0 | Critical Separation Window: Slow ramp maximizes resolution between isomers. |
| Ramp 3 | 20 | 280 | 3.0 | Bake-out of heavy byproducts (e.g., trichlorothiophenes). |
Workflow & Decision Tree
Figure 2: Operational decision tree for validating the separation efficiency of DCT isomers.
References
-
ChemicalBook. (2025). 2,3-Dichlorothiophene Physical Properties and Boiling Point Data. Retrieved from
-
CAS Common Chemistry. (2025).[3] 2,5-Dichlorothiophene: Key Physical Properties and Boiling Point (162°C). Retrieved from [3]
-
PubChem. (2025). Thiophene, 2,4-dichloro- Compound Summary. Retrieved from [2]
-
Phenomenex. (2025). Understanding Retention Time and Relative Retention in Gas Chromatography. Retrieved from
-
Agilent Technologies. (2020). Solvent Retention Data on DB-1, DB-624, and DB-WAX. Retrieved from
Sources
Safety Operating Guide
Personal protective equipment for handling 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one
Executive Summary & Compound Profile
Objective: This guide defines the safety architecture for handling 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one , a specialized halogenated thiophene intermediate.[1][2] Unlike its more common isomer (the 2-yl variant), this compound is often encountered in custom synthesis workflows for agrochemicals or pharmaceuticals.[1]
Critical Warning: Specific Safety Data Sheet (SDS) availability for this exact isomer (3-yl) is often limited compared to the 2-yl analog (CAS 57681-59-1).[1] Therefore, Read-Across Toxicology principles must be applied: treat this compound with the full precaution level of the chlorinated thiophene class—potent skin/eye irritants with high dermal absorption potential.
Chemical Identity Verification
| Property | Detail |
| Chemical Name | 1-(4,5-Dichlorothiophen-3-yl)ethan-1-one |
| Structure | Thiophene ring with Acetyl at pos 3; Chlorines at pos 4,[1][2] 5. |
| SMILES | CC(=O)C1=CSC(Cl)=C1Cl |
| Physical State | Crystalline Solid (Off-white to yellow) |
| Primary Hazards | Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335). |
Risk Assessment: The "Why" Behind the PPE
To select the correct PPE, we must understand the failure modes of standard laboratory gear against this specific chemical class.
-
The Permeation Risk (Solvent Effect): While the solid powder is relatively static, this compound is lipophilic. Once dissolved in organic solvents (DCM, Chloroform, DMSO) for reaction, it becomes a "trojan horse." The solvent destroys the glove barrier, carrying the chlorinated thiophene directly into the dermis. Standard nitrile gloves often fail against chlorinated solvents in <2 minutes. [1]
-
The Dust Vector: As a crystalline solid, static electricity can cause "particle jump" during weighing. Inhalation of halogenated aromatics can lead to respiratory sensitization or mucosal damage.
-
Thiophene Sensitivity: Halogenated thiophenes are structural alerts for skin sensitization. Repeated low-level exposure can trigger allergic contact dermatitis.[1][2]
PPE Protocol & Specifications
This protocol uses a Tiered Defense System based on the state of matter.
A. Eye & Face Protection[4][5][6][7][8][9][10]
-
Standard Operation: Chemical Safety Goggles (Indirect Vent). Reasoning: Safety glasses with side shields are insufficient for fine powders that can drift around the lens during static discharge.
-
High Risk (Large Scale/Spills): Face shield over goggles.
B. Hand Protection (The Critical Variable)
-
Solid Handling: Nitrile gloves (minimum 5 mil thickness).
-
Validation: Solids do not permeate nitrile rapidly.
-
-
Solution Handling (in DCM/Chloroform): Silver Shield (Laminate) gloves or PVA gloves .
-
Alternative: If dexterity is required, use the "Double-Glove & Change" method:
-
Inner Layer: Laminate (PE/EVOH).
-
Outer Layer: Disposable Nitrile (for grip).
-
Protocol: Immediately change outer gloves upon any splash.
-
-
C. Respiratory Protection
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood.
-
Secondary (If hood unavailable/maintenance): Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1][2]
-
Note: A simple N95 is inadequate if the solid has appreciable vapor pressure or if solvents are present.
-
Operational Workflow & Logic
The following diagram illustrates the decision logic for safe handling, emphasizing the shift in PPE requirements when the compound changes phase.
Figure 1: Operational decision tree for PPE selection based on the physical state of the thiophene derivative.
Step-by-Step Handling Procedures
Step 1: Receiving & Storage
-
Inspection: Upon receipt, inspect the bottle for crystallization on the cap (sign of sublimation).
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Chlorinated thiophenes can degrade or discolor upon light/air exposure.
-
Labeling: Apply a secondary label: "Halogenated - Skin Irritant."
Step 2: Weighing (The Highest Dust Risk)[2]
-
Place the balance inside the fume hood.
-
Don Tier 1 PPE (Nitrile + Goggles).
-
Use an anti-static gun on the spatula and weighing boat. Thiophene derivatives are prone to static cling.
-
Technique: Do not dump the powder. Use a micro-spatula to transfer small amounts to minimize airborne dust.
-
Wipe the exterior of the stock bottle with a Kimwipe dampened in ethanol before returning to storage.
Step 3: Solubilization & Reaction
-
Stop: If using DCM (Dichloromethane) or Chloroform, switch to Tier 2 PPE (Laminate Gloves).
-
Add solvent slowly.
-
Keep the sash of the fume hood as low as possible (below the breathing zone).
-
Emergency: If solution touches gloves, remove them immediately , wash hands with soap/water for 60 seconds, and re-glove. Do not wait for "burning" sensation.
Step 4: Waste Disposal
-
Classification: This material is a Halogenated Organic Compound .
-
Segregation:
-
Solid Waste: Contaminated weigh boats, gloves, and paper towels go into the "Hazardous Solid Waste" bin (double-bagged).
-
Liquid Waste: Pour into the Halogenated Solvent Waste carboy (Red Can).
-
Critical: Do not mix with strong oxidizers (e.g., Nitric acid waste) to prevent exothermic decomposition.
-
Emergency Response
| Scenario | Immediate Action |
| Skin Contact (Solid) | Brush off excess dry powder.[1][2] Wash with soap and water for 15 mins.[3][4] |
| Skin Contact (Solution) | Remove PPE immediately. Wash with soap/water.[3][5][4][6] Do not use ethanol (enhances absorption). |
| Eye Contact | Flush with eyewash station for 15 mins. Hold eyelids open. Seek medical attention. |
| Spill (Solid) | Do not sweep (creates dust). Cover with wet paper towels, then scoop into hazardous waste. |
| Spill (Liquid) | Evacuate area if outside hood. Use Polypropylene absorbent pads . Dispose as halogenated waste.[7] |
References
-
Ambeed, Inc. (n.d.). 1-(4,5-Dichlorothiophen-2-yl)ethanone Safety Data Sheet (Isomer Analog). Retrieved from (Note: Used as read-across source for hazard classification).[1]
-
Life Chemicals . (n.d.). 1-(4,5-dichlorothiophen-3-yl)ethan-1-one Product Record. Retrieved from
-
Fisher Scientific . (2025). Safety Data Sheet: 3-Acetyl-2,5-dichlorothiophene (Isomer Analog). Retrieved from [1]
-
University of Illinois . (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [1]
Sources
- 1. 57681-59-1|1-(4,5-Dichlorothiophen-2-yl)ethanone|BLD Pharm [bldpharm.com]
- 2. 57681-59-1|1-(4,5-Dichlorothiophen-2-yl)ethanone|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. mn.uio.no [mn.uio.no]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
